molecular formula AlFeO8P2 B1144408 Phosphoric acid, aluminium iron salt CAS No. 19034-12-9

Phosphoric acid, aluminium iron salt

Cat. No.: B1144408
CAS No.: 19034-12-9
M. Wt: 272.76926
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Description

Historical Trajectories in Aluminum Iron Phosphate (B84403) Research

The scientific investigation of aluminum and iron phosphates as separate entities has a long history, with naturally occurring minerals like berlinite (B1174126) (AlPO₄), variscite (AlPO₄·2H₂O), and strengite (FePO₄·2H₂O) being known for many years. wikipedia.orgwordpress.com However, the deliberate synthesis and study of combined aluminum iron phosphate systems for specific applications is a more recent development.

A significant milestone in the broader field of phosphate-based materials was the development of aluminophosphate (AlPO) molecular sieves in 1982. wikipedia.org These materials, with framework structures similar to zeolites, opened up new avenues for research into related compositions for catalysis and ion-exchange applications. wikipedia.org

In the 1990s, the field of energy storage saw a major breakthrough with John B. Goodenough's research group identifying lithium iron phosphate (LiFePO₄) as a promising cathode material for rechargeable lithium batteries in 1996-1997. chemeurope.comlifepo4-battery.combntbattery.com Subsequent research aimed at improving its intrinsically low electrical conductivity led to investigations into doping the material with various cations, including aluminum. chemeurope.comlifepo4-battery.comwikipedia.org

Parallelly, research into phosphate glasses for the vitrification of high-level nuclear waste (HLW) identified aluminum-iron-phosphate glasses (AIPG) as a promising group of materials. nih.govresearchgate.net Studies have focused on how the gradual substitution of iron with aluminum affects the thermal properties and chemical durability of these glasses, which is crucial for the long-term immobilization of radioactive elements. nih.govresearchgate.net

Table 1: Key Historical Developments in Aluminum Iron Phosphate Research

Year Development Significance
1982 First report on aluminophosphate (AlPO) molecular sieves. wikipedia.org Opened research into zeolite-like materials for catalysis and separation. wikipedia.org
1996-1997 Identification of LiFePO₄ as a cathode material by John B. Goodenough's group. chemeurope.comlifepo4-battery.com Paved the way for low-cost, safe lithium-ion batteries and subsequent doping studies. chemeurope.com
c. 2002 Reports on doping LiFePO₄ with cations like aluminum to improve conductivity. chemeurope.com Addressed a key barrier to the commercialization of LiFePO₄ batteries. chemeurope.com
Ongoing Research into Aluminum-Iron-Phosphate (AIPG) glasses for nuclear waste vitrification. nih.gov Focuses on enhancing chemical durability and thermal stability for environmental protection. nih.gov

Scope and Significance of Aluminum Iron Phosphate in Contemporary Chemical Science

The scientific interest in aluminum iron phosphate systems spans multiple disciplines due to their versatile properties and wide range of potential applications.

Materials Science: In this field, aluminum iron phosphates are primarily studied as glasses and crystalline materials. Aluminum-iron-polyphosphate glasses are noted for their high chemical durability and resistance to devitrification, making them candidates for immobilizing nuclear waste. nih.gov The addition of aluminum to iron phosphate glass structures can increase polymerization and create a more robust network. researchgate.net As crystalline materials, they are explored for use as molecular sieves, catalysts, and ion-exchangers. wikipedia.org

Energy Storage: While the primary compound is lithium iron phosphate (LiFePO₄), the doping with aluminum is a significant area of research. chemeurope.comwikipedia.org Aluminum can be introduced to the cathode material to improve its electrochemical performance and stability, a critical factor in the development of advanced lithium-ion batteries for electric vehicles and large-scale energy storage. chemeurope.comwikipedia.org

Coatings and Corrosion Inhibition: Phosphoric acid solutions are used to create iron phosphate conversion coatings on steel surfaces. relyonsuperior.com These coatings enhance corrosion resistance and paint adhesion. relyonsuperior.com While aluminum itself does not undergo phosphatizing in the same way as iron, acidic phosphate solutions can etch aluminum surfaces to improve paint grip. relyonsuperior.com Aluminum phosphate is also used directly as a component in corrosion-inhibiting pigments and metal coatings. wikipedia.orgpatsnap.com

Environmental and Geochemical Science: The precipitation and dissolution of aluminum and iron phosphates are fundamental processes that control the mobility of phosphorus in soils and sediments. wordpress.comacs.org Research in this area investigates how phases like iron-aluminum-bound P (Fe/Al-P) are formed and transformed under different environmental conditions, which has implications for nutrient cycling and water quality. mdpi.com

Table 2: Applications of Aluminum Iron Phosphate Systems in Scientific Research

Field Application Compound Type Research Focus
Materials Science Nuclear Waste Vitrification Aluminum-Iron-Polyphosphate Glass (AIPG) Enhancing chemical durability and thermal stability. nih.gov
Materials Science Catalysts, Molecular Sieves Crystalline Aluminophosphates Developing porous framework structures. wikipedia.org
Energy Storage Battery Cathodes Aluminum-doped Lithium Iron Phosphate Improving electrical conductivity and performance. chemeurope.com
Coatings Corrosion Inhibition Iron Phosphate (from substrate) / Aluminum Phosphate Creating protective surface layers and pigments. wikipedia.orgrelyonsuperior.com
Environmental Science Phosphorus Cycling Iron-Aluminum-Bound Phosphate Understanding nutrient mobility in soils. mdpi.com

Classification and Nomenclature of Aluminum Iron Phosphate Systems

The term "Phosphoric acid, aluminium iron salt" is a general descriptor. In chemical literature, these materials are classified based on their structure, composition, and the nature of the bonding between the metallic elements.

Mixed-Metal Phosphates and Glasses: This is a primary class where aluminum and iron are chemically integrated into a single, continuous phase.

Crystalline Compounds: In some cases, a true mixed-crystal can form. For instance, during the crystallization of certain aluminum-iron-phosphate glasses, rodolicoite (FePO₄) can form, which has the same crystal structure as one of the AlPO₄ polymorphs (berlinite). nih.gov

Hydrated and Anhydrous Forms: Like their individual aluminum and iron phosphate counterparts, mixed systems can exist in hydrated or anhydrous states. For example, studies on the synthesis of metal phosphites have produced hydrated forms like M₂(PO₃H)₃·4H₂O, where M can be Al or Fe. researchgate.netscite.ai The precipitation of phosphates from aqueous solutions also yields various hydrated phases that can be converted to anhydrous forms like berlinite at higher temperatures. wordpress.comacs.org

Surface-Complexed and Doped Materials: This class includes materials where one phosphate compound is modified by the other.

Doped Phosphates: A prominent example is aluminum-doped lithium iron phosphate (LiFePO₄), where a small amount of aluminum is substituted into the crystal lattice to enhance its properties. chemeurope.comwikipedia.org

Surface Complexes: In environmental systems, phosphate can adsorb onto the surface of mixed iron-aluminum hydroxides, forming surface complexes such as AlH₂PO₄ and Fe₂HPO₄ or Fe₂PO₄ surface complexes. nih.gov

The nomenclature often reflects the specific structure or application. For instance, "ALPOs" refers to the class of aluminophosphate molecular sieves. wikipedia.org In the context of conversion coatings, "iron phosphate" is a common term, though it's technically formed from a reaction between phosphoric acid and the iron in the steel substrate. relyonsuperior.com

Table 3: Classification and Examples of Aluminum Iron Phosphate Compounds

Classification Description Example Compound(s)
Mixed-Metal Glass Amorphous solid where Al and Fe are integrated into a phosphate network. Aluminum-Iron-Polyphosphate Glass (AIPG) nih.gov
Mixed-Metal Crystalline Crystalline solid with both Al and Fe in the lattice structure. Rodolicoite (FePO₄) with berlinite (AlPO₄) structure. nih.gov
Hydrated Mixed-Metal Salt Crystalline solid incorporating water molecules. M₂(PO₃H)₃·4H₂O (where M = Al, Fe) researchgate.netscite.ai
Doped Phosphate A primary phosphate crystal lattice with a small amount of the other metal substituted in. Aluminum-doped Lithium Iron Phosphate (LiFePO₄) chemeurope.com
Surface Complex Phosphate ions adsorbed onto the surface of mixed metal hydroxides. AlH₂PO₄ and Fe₂HPO₄ complexes on hydroxide (B78521) surfaces. nih.gov

Compound Name Index

Properties

CAS No.

19034-12-9

Molecular Formula

AlFeO8P2

Molecular Weight

272.76926

Origin of Product

United States

Synthesis and Fabrication Methodologies for Aluminum Iron Phosphate

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is a versatile method for crystallizing materials that are not stable at their melting points. For aluminum iron phosphates, this technique allows for the formation of a range of crystalline phases by carefully controlling the temperature, pressure, and reaction time.

Low-Temperature Hydrothermal Routes for Crystalline Phases

At relatively low hydrothermal temperatures, typically around 100 °C, amorphous aluminum and iron phosphate (B84403) precursors can be transformed into crystalline hydrated phases. Experimental studies have shown that at this temperature, amorphous aluminum phosphate (AAP) converts into a mixture of variscite and metavariscite after approximately 21 days. wordpress.com Similarly, amorphous iron phosphate (AFP) transforms into strengite and phosphosiderite within about 5 days at 100 °C. wordpress.com These transformations highlight the kinetic aspect of crystallization at lower temperatures, where the initial amorphous precipitate gradually organizes into a more stable crystalline structure. The resulting crystalline products from these low-temperature routes are often hydrated phosphates.

Table 1: Crystalline Phases from Low-Temperature Hydrothermal Synthesis (100 °C)

Precursor Crystalline Product(s) Transformation Time
Amorphous Aluminum Phosphate (AAP) Variscite, Metavariscite ~21 days
Amorphous Iron Phosphate (AFP) Strengite, Phosphosiderite ~5 days

High-Temperature Hydrothermal Crystallization

Increasing the temperature in hydrothermal synthesis significantly accelerates the crystallization process and can lead to the formation of different, often anhydrous, crystalline phases. At temperatures of 150 °C and above, the amorphous precursors of aluminum and iron phosphates undergo recrystallization to form more stable, anhydrous compounds. wordpress.com Specifically, amorphous aluminum phosphate transforms into berlinite (B1174126), and amorphous iron phosphate converts to ferric giniite after 12 hours at these elevated temperatures. wordpress.com The higher thermal energy allows for the dehydration of the hydrated intermediates that may form at lower temperatures and facilitates the atomic rearrangement necessary for the formation of these denser, anhydrous crystal structures.

Table 2: Crystalline Phases from High-Temperature Hydrothermal Synthesis (≥ 150 °C)

Precursor Crystalline Product Temperature Time
Amorphous Aluminum Phosphate Berlinite ≥ 150 °C 12 hours
Amorphous Iron Phosphate Ferric Giniite ≥ 150 °C 12 hours

Role of Fluoride Ions in Zeotype Synthesis

In the synthesis of zeotype iron aluminum phosphates, fluoride ions play a crucial role in directing the structure and influencing the composition of the final product. For instance, in the synthesis of ACO-zeotype iron aluminum phosphates, fluoride ions are found to reside in the center of the double 4-ring (D4R) building units of the crystal structure. nih.gov The presence of fluoride in the reaction mixture, often introduced as hydrofluoric acid, can effectively control the ratio of aluminum to iron within the framework. nih.gov By adjusting the concentration of hydrofluoric acid and phosphoric acid in the initial reaction mixture, it is possible to systematically vary the Al/Fe ratio in the resulting crystalline material. nih.gov This control is attributed to the role of fluoride as a mineralizing agent, which facilitates the dissolution and recrystallization processes that lead to the formation of the open-framework zeotype structure.

Sol-Gel and Co-precipitation Techniques

Sol-gel and co-precipitation methods are solution-based techniques that offer excellent control over the chemical homogeneity and particle size of the resulting materials at relatively low temperatures.

Amorphous Phase Formation via Co-precipitation

Co-precipitation is a widely used method to produce amorphous precursors of aluminum iron phosphates. This technique involves the simultaneous precipitation of aluminum and iron phosphates from an aqueous solution by adjusting the pH. In acidic conditions (pH 1.6), amorphous aluminum phosphate and amorphous iron phosphate readily precipitate from supersaturated solutions. wordpress.comresearchgate.net This process is initiated by the nucleation and growth of an amorphous solid phase. wordpress.comresearchgate.net The resulting amorphous materials are often hydrated and can be subsequently crystallized through heat treatment, such as the hydrothermal methods described above. The formation of an amorphous phase is a common initial step in many synthesis routes for these materials. researchgate.net

Sol-Gel Precursor Chemistry

The sol-gel process involves the transition of a solution system (sol) into a solid-like gel phase. The chemistry of the precursors is a critical factor in determining the properties of the final product. For the synthesis of aluminum iron phosphates, a variety of precursors can be utilized.

For the aluminum component, precursors can include aluminum alkoxides such as aluminum ethoxide, or inorganic salts like aluminum chloride. researchgate.netscispace.com The phosphorus source is typically phosphoric acid or organic phosphates like ethyl phosphate. researchgate.netscispace.com Similarly, for the iron component, precursors such as ferric chloride or the direct dissolution of ferric oxide in phosphoric acid can be employed. researchgate.netscispace.com

The gelation process is often facilitated by the addition of a gelating agent, such as ethylene (B1197577) oxide, which promotes the formation of the extended network structure of the gel. researchgate.netscispace.com The choice of precursors and solvents (aqueous or non-aqueous) can significantly influence the particle size and porosity of the resulting gel. researchgate.net Subsequent drying and calcination of the gel are typically required to remove the solvent and organic residues and to induce crystallization.

Solid-State Reaction Pathways

Solid-state reaction is a conventional and widely utilized method for synthesizing aluminum iron phosphate. This technique involves the intimate mixing of solid precursors followed by heat treatment at elevated temperatures to induce a chemical reaction and form the desired product. The choice of precursors and reaction conditions, such as temperature and duration, plays a crucial role in determining the final phase and morphology of the synthesized material.

A common approach involves the use of metal salts as precursors for aluminum and iron, combined with a phosphate source. For instance, a low-temperature solid-state reaction has been reported using iron chloride hexahydrate (FeCl₃·6H₂O), aluminum chloride hexahydrate (AlCl₃·6H₂O), and sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O) as the starting materials. researchgate.net This method allows for the formation of Fe(III)-substituted aluminophosphate particles at relatively mild conditions.

The synthesis of crystalline microporous aluminum iron phosphates, often referred to as FeAlPO molecular sieves, also relies on solid-state reactions, sometimes in combination with other techniques like hydrothermal or ionothermal methods. These materials possess well-defined pore structures and are of interest for catalytic and separation applications. The final crystalline structure, such as the AFI (AlPO-5) or CHA (chabazite) topology, is influenced by factors including the composition of the reaction mixture and the calcination temperature. researchgate.net

Table 1: Examples of Precursors and Conditions for Solid-State Synthesis of Aluminum Iron Phosphate

Aluminum PrecursorIron PrecursorPhosphate PrecursorTemperatureResulting Product
Aluminum chloride hexahydrateIron chloride hexahydrateSodium dihydrogen phosphate dihydrateLow temperatureFe(III)-substituted aluminophosphate particles researchgate.net
VariesVariesPhosphoric acidHigh temperatureFeAlPO molecular sieves

The molar ratio of the precursors is a critical parameter that can be adjusted to control the incorporation of iron into the aluminophosphate framework. While the Al/Fe ratio in the initial mixture influences the growth of crystal planes, it is often the calcination temperature that dictates the final crystalline phase. researchgate.net

Electrochemical Deposition and Synthesis

Electrochemical methods offer an alternative route for the synthesis of aluminum iron phosphate, typically in the form of coatings or thin films. This technique involves the application of an electric current to an electrolyte solution containing precursors of aluminum, iron, and phosphate, leading to the deposition of the compound onto an electrode surface.

While direct electrochemical deposition of a pure, mixed aluminum iron phosphate compound is not extensively documented, the principles of electrocoagulation and electrodeposition of related compounds provide insight into its feasibility. In electrocoagulation processes for phosphate removal from wastewater, iron and aluminum electrodes are used to generate Fe²⁺/Fe³⁺ and Al³⁺ ions in situ. researchgate.net These ions then react with phosphate ions in the solution to form insoluble iron phosphate and aluminum phosphate precipitates. researchgate.net This suggests that by carefully controlling the electrolyte composition and electrochemical parameters, a co-deposition of both aluminum and iron phosphates could be achieved.

The formation of hydroxyl-phosphate precipitates is also a possibility, with species such as Fe₂.₅PO₄(OH)₄.₅ and Al₁.₄PO₄(OH)₁.₂ potentially forming. researchgate.net The pH of the electrolyte is a critical factor, with the formation of FePO₄ and AlPO₄ being favored at a pH below 6.5. researchgate.net

The synthesis of related iron phosphate compounds via electrochemical methods has been demonstrated. For example, lithium iron phosphate composites have been prepared by electrochemical deposition on aluminum foil, which acts as the cathode. elsevier.es In such a process, the aluminum foil can also participate in the reaction, leading to the formation of aluminum-containing phosphate species alongside the iron phosphate. elsevier.es This highlights the potential for electrochemical methods to produce complex phosphate compounds.

Template-Assisted Synthesis for Porous Structures

The introduction of porosity into the structure of aluminum iron phosphate can significantly enhance its properties for applications such as catalysis and adsorption. Template-assisted synthesis is a powerful technique to create materials with controlled pore sizes and structures. This method utilizes a sacrificial template, which is later removed to leave behind a porous framework. Templates can be broadly categorized as soft templates (e.g., surfactants, block copolymers) or hard templates (e.g., porous carbons, silica).

Soft-Templating:

Soft templates, such as surfactants and block copolymers, self-assemble in solution to form micelles or lyotropic liquid crystalline phases, which then act as structure-directing agents for the inorganic precursors. A study has shown the successful synthesis of Fe(III)-substituted aluminophosphate particles with varying morphologies using cetyltrimethylammonium bromide (CTAB) or sodium dodecyl benzene sulfonate (SDBS) as templates in a solid-state reaction. researchgate.net The choice of the surfactant template was found to directly influence the crystalline structure and morphology of the resulting FeAlPO molecular sieve. researchgate.net For example, using CTAB as a template with a 1:1 Al/Fe ratio resulted in FeAlPO-5 powder composed of irregular nanoparticles, while SDBS under the same conditions produced spherical nanoparticles of FeAlPO-11. researchgate.net

Hard-Templating:

The hard-templating method involves the infiltration of a porous solid (the template) with a precursor solution of the desired material. After solidification of the precursor within the pores, the template is removed, typically by chemical etching or calcination, to yield a porous replica. Mesoporous silica (B1680970) materials, such as SBA-15 or MCM-48, are commonly used as hard templates due to their well-defined and tunable pore structures. metall-mater-eng.comresearchgate.net The general process involves impregnating the pores of the silica template with a solution containing aluminum and iron precursors along with a phosphate source. After heat treatment to form the aluminum iron phosphate within the pores, the silica template is dissolved using hydrofluoric acid or a strong base, leaving behind a porous aluminum iron phosphate material that is a negative replica of the original template. metall-mater-eng.com

Table 2: Comparison of Soft and Hard Templating for Porous Aluminum Iron Phosphate Synthesis

Template TypeExamplesMechanismAdvantages
Soft TemplateSurfactants (CTAB, SDBS), Block CopolymersSelf-assembly of template directs the formation of the inorganic framework.Simple, one-pot synthesis.
Hard TemplateMesoporous Silica (SBA-15, MCM-48), Porous CarbonInfiltration of a pre-existing porous template with precursors.High fidelity replication of the template's pore structure.

Control of Stoichiometry and Phase Purity during Synthesis

Achieving a specific stoichiometry and high phase purity is crucial for obtaining aluminum iron phosphate with desired properties and performance. The relative amounts of aluminum and iron, as well as the absence of impurity phases, can significantly impact the material's catalytic activity, electrochemical behavior, and structural stability.

Control of Stoichiometry:

The molar ratio of the aluminum and iron precursors in the initial reaction mixture is a primary factor in determining the final Al/Fe ratio in the product. However, the incorporation of these elements into the final structure can also be influenced by other synthesis parameters.

One effective method for controlling the Al/Fe ratio in the synthesis of ACO-zeotype iron aluminum phosphates involves the use of fluoride ions. nih.gov By adjusting the amounts of phosphoric acid and hydrofluoric acid in the initial reaction mixture, the Al/Fe ratio in the framework can be systematically varied. nih.gov For example, specific Al/Fe ratios of 1/3.9, 1/5.0, and 1/9.0 have been achieved through this approach. nih.gov

In precipitation methods, the initial concentrations of aluminum and iron ions in the solution, along with the amount of precipitating agent (e.g., an organophosphorous reagent), can be adjusted to control the stoichiometry of the resulting precipitate. jmaterenvironsci.com

Control of Phase Purity:

The formation of undesired crystalline or amorphous phases can be a significant challenge in the synthesis of aluminum iron phosphate. The phase purity is highly dependent on factors such as pH, temperature, and reaction time.

Studies on the precipitation of aluminum and iron phosphates from aqueous solutions have shown that the temperature plays a critical role in the resulting crystalline phases. At lower temperatures (e.g., 100 °C), amorphous aluminum and iron phosphate precursors tend to crystallize into hydrated phases like variscite and strengite. At higher temperatures (e.g., ≥ 150 °C), these amorphous phases can recrystallize into different structures such as berlinite and ferric giniite.

The pH of the reaction medium is another critical parameter. The formation of crystalline iron phosphate is favored under acidic conditions (initial pH of 0.38 to a final pH of 1.0), while amorphous iron phosphate is obtained when the pH increases to a final value of 8.0. researchgate.net Similarly, for aluminum phosphate, the pH influences the formation of different crystalline phases.

The presence of certain ions can also direct the formation of specific phases. As mentioned earlier, fluoride ions can be used to control the formation of specific zeotype structures of iron aluminum phosphate. nih.gov Careful control of these synthesis parameters is therefore essential for obtaining phase-pure aluminum iron phosphate.

Structural Elucidation and Crystallography of Aluminum Iron Phosphate

Crystalline Structures and Polymorphism

Aluminum iron phosphates exhibit significant polymorphism, forming a variety of crystalline structures that are often analogues of other well-known mineral families. These structures can range from densely packed frameworks to open, porous zeotypes, and can also be formed through the controlled crystallization of glassy materials.

A remarkable feature of aluminum phosphate (B84403) (AlPO₄) is its structural similarity to the polymorphs of silica (B1680970) (SiO₂). researchgate.net This relationship stems from the fact that the combination of an Al³⁺ and a P⁵⁺ ion is isoelectronic with two Si⁴⁺ ions, and the ionic radii of aluminum and phosphorus are suitable for tetrahedral coordination with oxygen. researchgate.net Consequently, AlPO₄ exhibits polymorphs that are isostructural with major silica forms, including berlinite (B1174126) (isostructural with quartz), and other forms analogous to tridymite and cristobalite. researchgate.netmdpi.com These aluminum phosphate polymorphs undergo phase transitions at different temperatures, mirroring the behavior of their silica counterparts, though often at lower temperatures. researchgate.net This structural parallel is a foundational concept in understanding the crystallography of the Al-P-O system. researchgate.net

Variscite (AlPO₄·2H₂O) and strengite (FePO₄·2H₂O) are hydrated phosphate minerals that represent important crystalline forms in the aluminum-iron-phosphate system. wordpress.comgeologyin.com They form a solid solution series where aluminum and iron can freely substitute for one another within the same crystal structure. geologyin.com Strengite is the iron-dominant end member, while variscite is the aluminum-dominant member. geologyin.com

Studies on the precipitation of these phases from aqueous solutions show that they often begin as amorphous precursors. wordpress.com At temperatures around 100°C, these amorphous materials crystallize into variscite/metavariscite (for aluminum phosphates) and strengite/phosphosiderite (for iron phosphates). wordpress.com At higher temperatures (≥ 150°C), these hydrated phases can undergo further transformation, recrystallizing into anhydrous forms like berlinite (AlPO₄). wordpress.com Thermodynamic calculations indicate that below approximately 54°C, variscite is the most stable aluminum phosphate phase, while strengite is the most stable iron phosphate phase up to at least 200°C. wordpress.com

In addition to dense crystalline phases, aluminum iron phosphates can form open-framework structures known as zeotypes. Zeolites are microporous crystalline aluminosilicates, and by substituting silicon with elements like aluminum and phosphorus, analogous structures can be created. wikipedia.org A notable example is the ACO-zeotype iron aluminum phosphate. northeastern.edunih.govacs.org

Researchers have synthesized new iron aluminum phosphates with the general formula |(C₂H₁₀N₂)₄|[Fe₈₋ₓAlₓFₓ(H₂O)₂₋ₓ(PO₄)₈]·2H₂O, which possess the ACO-zeotype structure. northeastern.edunih.govacs.org The framework of these materials is constructed from double 4-ring (D4R) building units. northeastern.edunih.gov These D4Rs are formed by the strict alternation of PO₄ tetrahedra and Fe(Al)O₄F(O) trigonal bipyramids. northeastern.edunih.govacs.org This arrangement creates a three-dimensional network with intersecting 8-ring channels. northeastern.edunih.gov The Al/Fe ratio within the framework can be controlled by adjusting the synthesis conditions, particularly the amount of hydrofluoric acid. northeastern.eduacs.org

Table 1: Crystallographic Data for ACO-Zeotype Iron Aluminum Phosphate (FeAPO-CJ66c)
ParameterValue
Formula|(C₂H₁₀N₂)₄|[Fe₇.₂₀Al₀.₈₀F₀.₈₀(H₂O)₁.₂₀(PO₄)₈]·2H₂O
Crystal SystemTetragonal
Space GroupI-42m
a (Å)14.0049(12)
c (Å)18.995(3)
Volume (ų)3724.3(7)
Z2

Data sourced from Inorganic Chemistry, 2011. acs.org

Aluminum iron polyphosphate glasses are primarily amorphous but can undergo devitrification (crystallization) upon heating, revealing the underlying crystalline phases that can form from the melt. mdpi.comnih.gov The crystalline products depend heavily on the Al₂O₃/Fe₂O₃ ratio in the glass. mdpi.com

In glasses with low aluminum content, the main crystalline compounds detected after heat treatment are mixed-valence iron pyrophosphates, such as Fe²⁺Fe³⁺₂(P₂O₇)₂ and ferric Fe₄(P₂O₇)₃. mdpi.com

As the aluminum content increases, it tends to prevent the crystallization of these iron-phosphate compounds. mdpi.com

In glasses with high aluminum content, the primary crystalline phases that form are aluminum phosphates, specifically AlPO₄ in its berlinite and tridymite polymorphic forms, and Al(PO₃)₃. mdpi.comnih.gov In these cases, the iron cations appear to inhibit crystallization. mdpi.com

The study of these devitrified glasses provides insight into the short- and medium-range order within the parent amorphous network. mdpi.com

Amorphous Structures and Disorder

The amorphous nature of aluminum-iron-polyphosphate glasses is readily confirmed by techniques like X-ray diffraction (XRD), which shows a broad "halo" pattern characteristic of materials lacking long-range periodic order. mdpi.com This disorder is a defining feature of the glassy state.

The structure of these glasses is not homogenous on a microscopic scale. researchgate.net Both aluminum and iron ions can act as either network formers or network modifiers, leading to significant structural disorder. nih.govresearchgate.net

Network Formers: In certain conditions, particularly in Al/Fe-rich regions, aluminum and iron can be incorporated into the phosphate network, forming P-O-Al and P-O-Fe bonds. nih.govresearchgate.net This increases the polymerization and connectivity of the glass structure. researchgate.net

Network Modifiers: In other local environments, Al³⁺ and Fe³⁺/Fe²⁺ cations can act as modifiers, occupying spaces within the phosphate network and leading to its depolymerization by breaking P-O-P linkages. nih.govresearchgate.net

This dual role creates a disordered and inhomogeneous network. researchgate.net Molecular dynamics simulations have also been used to study disorder, showing that events like radiation cascades can induce local amorphization in otherwise crystalline iron phosphate structures. researchgate.net

Coordination Environment of Aluminum and Iron Centers

The coordination number and geometry of aluminum and iron centers in these compounds are highly dependent on the specific phase (crystalline vs. amorphous) and the oxidation state of iron.

In crystalline structures, the coordination is well-defined.

For hydrated aluminum and iron phosphites with the formula M₂(PO₃H)₃·4H₂O (where M=Al, Fe), both metal atoms are six-coordinated, surrounded by a combination of phosphite (B83602) oxygens and water molecules in an octahedral arrangement. researchgate.netscite.aiosti.gov

In the ACO-zeotype iron aluminum phosphates, the Fe(Al) centers exist in a five-coordinate environment, specifically a trigonal bipyramid, where they are bonded to four oxygen atoms and one fluorine or water molecule. northeastern.edunih.govacs.org

In amorphous polyphosphate glasses, the coordination environment is more varied and distributed.

Aluminum is a hard metal ion that typically favors negatively charged oxygen donors and often exhibits a coordination number of six [VI] in an octahedral geometry. nih.gov

Iron can exist in multiple coordination states and oxidation states (Fe²⁺ and Fe³⁺). researchgate.netnih.gov Neutron and X-ray diffraction studies on iron phosphate glasses have revealed that iron occupies a range of coordination sites, including four-coordinate nih.govFe³⁺ (tetrahedral), five-coordinate wordpress.comFe³⁺ (trigonal bipyramidal), and six-coordinate acs.orgFe³⁺ and acs.orgFe²⁺ (octahedral). nih.gov The average coordination number for iron in these glasses was found to be between 5.2 and 5.8. nih.gov

Table 2: Summary of Aluminum and Iron Coordination Environments
Compound TypeElementCoordination NumberGeometrySource(s)
Hydrated Phosphites (M₂(PO₃H)₃·4H₂O)Al, Fe6Octahedral researchgate.net, scite.ai, osti.gov
ACO-Zeotype PhosphatesFe(Al)5Trigonal Bipyramidal northeastern.edu, nih.gov, acs.org
Polyphosphate GlassesAl6 (typical)Octahedral nih.gov
Fe³⁺4, 5, 6Tetrahedral, Trigonal Bipyramidal, Octahedral nih.gov
Fe²⁺6Octahedral nih.gov
Fe (average)5.2 - 5.8- nih.gov

Advanced Spectroscopic and Microscopic Characterization Techniques

X-ray Diffraction (XRD) for Phase Identification and Crystallinity

X-ray Diffraction (XRD) is a cornerstone technique for identifying the crystalline phases and assessing the degree of crystallinity in aluminum iron phosphate (B84403) materials. The analysis of XRD patterns reveals that the phase composition and crystalline nature are highly dependent on the ratio of aluminum to iron and the thermal history of the sample. nih.gov

In materials with low aluminum content that have undergone devitrification, XRD patterns show sharp, well-defined peaks against a low background, which is indicative of a high degree of crystallinity. nih.gov In these instances, the primary crystalline compounds identified are mixed-valence iron phosphates such as Fe2+Fe3+2(P2O7)2 and ferric phosphates like Fe4(P2O7)3. nih.gov Conversely, an increase in aluminum content tends to inhibit the crystallization of these iron phosphate compounds. nih.gov

As the aluminum to iron ratio increases, the XRD patterns exhibit a more intense background with a characteristic amorphous halo, suggesting a greater proportion of amorphous (non-crystalline) phase. nih.gov However, in samples with high aluminum content, it is the iron cations that appear to prevent crystallization, leading to the formation of aluminum-phosphate compounds. nih.gov The primary crystalline phases observed in these cases are polymorphs of AlPO4, such as berlinite (B1174126) and tridymite, as well as Al(PO3)3. nih.gov The precipitation of aluminum phosphate from aqueous solutions is also influenced by temperature, with amorphous precursors crystallizing into phases like variscite and metavariscite at 100°C, and recrystallizing into berlinite at temperatures of 150°C and above. wordpress.comresearchgate.net The pH of the synthesis environment also plays a role, with studies showing the formation of various hydrated AlPO4 crystalline structures at acidic pH. researchgate.net

Table 1: Crystalline Phases in Aluminum Iron Phosphate Systems Identified by XRD

Crystalline Phase Chemical Formula System Characteristics Reference
Berlinite AlPO4 High aluminum content; Recrystallized from amorphous phase at T ≥ 150°C nih.govwordpress.com
Tridymite AlPO4 High aluminum content nih.gov
Aluminum Metaphosphate Al(PO3)3 High aluminum content nih.gov
Mixed-Valence Iron Phosphate Fe2+Fe3+2(P2O7)2 Low aluminum content, devitrified glasses nih.gov
Ferric Pyrophosphate Fe4(P2O7)3 Low aluminum content, devitrified glasses nih.gov
Rodolicoite FePO4 Mid-Al2O3 content, same crystal structure as berlinite nih.gov
Variscite AlPO4·2H2O Crystallized from amorphous aluminum phosphate at 100°C wordpress.comresearchgate.net
Metavariscite AlPO4·2H2O Crystallized from amorphous aluminum phosphate at 100°C wordpress.comresearchgate.net
Strengite FePO4·2H2O Crystallized from amorphous iron phosphate precursor at 100°C wordpress.comresearchgate.net

Electron Microscopy (SEM, TEM) for Morphology and Nanostructure

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the morphology and micro-to-nanoscale structure of aluminum iron phosphate materials. These techniques provide direct insight into the size, shape, and assembly of particles, as well as the structure of composite materials.

Studies have revealed a variety of morphologies for aluminum and iron phosphates at the nanoscale. Depending on synthesis conditions, these materials can form nanoparticles or more complex structures like nanoplates. wordpress.comucm.es For instance, aluminum phosphate synthesized via a green method using plant extracts resulted in the formation of complex crystal nanoplates with a hierarchical organization. ucm.es These nanoplates were identified as having a triclinic crystal structure coexisting with monoclinic structures, both forms of aluminum phosphate tridymite. ucm.es

Precipitation from aqueous solutions at elevated temperatures also yields distinct morphologies. At 100°C, amorphous aluminum phosphate transforms into a mixture of bipyramidal variscite crystals (~5 µm) and larger tabular prisms of metavariscite (>100 µm). wordpress.com At 150°C, the solids consist of a mix of three-dimensional hexagonal berlinite crystals and tabular, platy hydrated aluminum phosphate crystals, both around 1 µm in size. wordpress.com By 200°C, the material is pure berlinite with a hexagonal crystal habit, with crystals growing to 5-10 µm. wordpress.com SEM has also been used to observe that aluminum phosphate adjuvant suspensions consist of submicron particles that can form a continuous porous surface. nih.gov

Table 2: Morphological Characteristics Observed by Electron Microscopy

Morphology Description Material/Conditions Technique Reference
Nanoplates Hierarchically organized plates Green synthesis of AlPO4 TEM, SEM ucm.es
Bipyramidal Crystals ~5 µm in size Variscite, crystallized at 100°C SEM wordpress.com
Tabular Prisms >100 µm in length Metavariscite, crystallized at 100°C SEM wordpress.com
Hexagonal Crystals ~1 µm to 10 µm in size Berlinite, formed at 150-200°C SEM wordpress.com
Tabular Platy Crystals ~1 µm in size Hydrated aluminum phosphate, formed at 150°C SEM wordpress.com
Submicron Particles Form a continuous porous surface AlPO4 adjuvant SEM nih.gov

In composite materials, electron microscopy is crucial for analyzing the distribution and structure of the aluminum iron phosphate phase within a matrix. For aluminum matrix composites where iron aluminide is formed in situ, SEM and TEM have been used to investigate the structural characteristics of the reinforcement. nih.gov These analyses revealed iron aluminide particles with a very fine grain size and two distinct shapes: cubic and needle-like. nih.gov The reinforcement formed in the initial stages of synthesis was identified as the Al3Fe phase. nih.gov Microstructural studies of aluminum hybrid metal matrix composites also utilize SEM to confirm the dispersion of reinforcement particles, such as silicon carbide and boron carbide, alongside the aluminum matrix. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Modes and Bonding

Fourier-Transform Infrared (FTIR) spectroscopy is a vital technique for probing the chemical bonding within aluminum iron phosphate. It works by measuring the absorption of infrared radiation by the material, which excites molecular vibrations. The resulting spectrum provides a "fingerprint" of the functional groups and bond structures present. researchgate.net

FTIR spectroscopy allows for the direct identification of the characteristic vibrational modes associated with the phosphate network and its linkages to aluminum and iron. The spectra of iron-polyphosphate glasses modified with aluminum show distinct absorption bands that can be assigned to specific bonds. researchgate.net For example, an absorption band observed around 484 cm-1 is attributed to the stretching vibrations of the Al-O-P bond. researchgate.net The broad range of peaks corresponding to phosphate (PO43-) groups in various spectra indicates that phosphates are strongly bound to the surface of polycationic metals, likely through the formation of aluminum or iron phosphate complexes. researchgate.net The changes observed in FTIR spectra upon phosphate adsorption onto materials containing iron and aluminum oxy-hydroxides confirm the mechanism of chemisorption. nih.gov

Attenuated Total Reflectance-FTIR (ATR-FTIR) is particularly useful for studying the mechanisms of phosphate adsorption and the formation of surface complexes on aluminum and iron oxides. nih.govresearchgate.net Studies using this technique have shown that condensed phosphates like pyrophosphate and tripolyphosphate are adsorbed onto aluminum hydroxide (B78521) by forming inner-sphere complexes. nih.govresearchgate.net This means a direct chemical bond is formed between the phosphate molecule and the aluminum surface, without an intermediate water molecule. nih.gov

FTIR data can distinguish between different types of surface complexes, such as monodentate, bidentate, and binuclear complexes, which form depending on the specific phosphate and the surface. nih.gov For example, when pyrophosphate is adsorbed on aluminum hydroxide, monodentate, bidentate, and binuclear complexes can form. nih.gov In contrast, tripolyphosphate forms mainly monodentate and binuclear complexes. nih.gov These spectroscopic studies suggest that for bidentate or binuclear complexes to form, the two oxygen atoms involved in the complexation cannot originate from the same terminal phosphate group. nih.gov FTIR analysis of phosphate adsorption on amorphous iron and aluminum hydroxides also helps deduce the formation of various surface complexes, including Fe2HPO4 or Fe2PO4 on iron hydroxides and AlH2PO4 on aluminum hydroxide. bonares.de

Table 3: Characteristic FTIR Absorption Bands in Aluminum Iron Phosphate Systems

Wavenumber (cm-1) Assignment Type of Interaction Reference
~484 Stretching vibrations of Al-O-P bond Covalent bonding within glass network researchgate.net
1028 Asymmetric stretching of cyclic Al(PO3)3 ring structure Crystalline phosphate binder researchgate.net
808 Symmetric stretching of cyclic Al(PO3)3 ring structure Crystalline phosphate binder researchgate.net
Broad PO43- peaks Phosphate groups strongly bound to Al or Fe surfaces Surface complexation/chemisorption researchgate.net

Mössbauer Spectroscopy for Iron Oxidation States and Local Environment

Mössbauer spectroscopy is a highly sensitive technique for probing the local electronic structure and magnetic properties of iron-containing materials, such as phosphoric acid, aluminium iron salt. youtube.com It provides critical information on the oxidation states (e.g., Fe²⁺, Fe³⁺), coordination environment, and magnetic ordering of iron atoms within the compound's lattice. youtube.comelsevierpure.com

Research on iron-containing phosphate materials demonstrates the power of ⁵⁷Fe Mössbauer spectroscopy in distinguishing between different iron sites. The primary parameters derived from Mössbauer spectra are the isomer shift (δ), the quadrupole splitting (ΔEᵩ), and the internal magnetic field (B). The isomer shift is directly related to the s-electron density at the nucleus and is highly sensitive to the oxidation state of the iron atom. youtube.comresearchgate.net Quadrupole splitting arises from the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus, providing insights into the symmetry of the local environment of the iron atom.

In studies of materials like lithium iron phosphate (LFP), Mössbauer spectroscopy has confirmed the coexistence of both Fe²⁺ and Fe³⁺ sites. rsc.org The analysis of these spectra reveals distinct doublets corresponding to each oxidation state, characterized by different isomer shifts and quadrupole splitting values. For instance, a strong correlation exists between the isomer shift and the formal oxidation state of iron in various iron-sulfur and iron-phosphate clusters. researchgate.net In anoxic soil and sediment samples containing iron minerals, the formation of Fe(II) solid phases can be identified by a characteristic Fe(II) doublet in the Mössbauer spectrum. acs.org For example, after incubation, the formation of an Fe(II) doublet with a center shift (CS) of 1.21–1.25 mm s⁻¹ and a quadrupole splitting (QS) of 2.72–2.80 mm s⁻¹ has been observed. acs.org

The technique is also instrumental in studying magnetic properties. At low temperatures, magnetic ordering can lead to the splitting of the Mössbauer spectrum into a sextet, from which the internal magnetic field at the iron nucleus can be determined. This provides information about the magnetic interactions between neighboring iron atoms.

Table 1: Representative ⁵⁷Fe Mössbauer Spectroscopy Parameters for Iron Phosphates.
Iron SpeciesIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔEᵩ) (mm/s)Typical Material/ConditionReference
Fe²⁺~1.21 - 1.25~2.72 - 2.80Fe(II) solid phase in incubated soils acs.org
Fe³⁺ (High Spin)~0.40 - 0.50VariableCommon in iron(III) phosphates elsevierpure.comresearchgate.net
Fe²⁺/Fe³⁺ Mixed ValenceIntermediate valuesVariableValence-delocalized pairs researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Atomic Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the local chemical and structural environments of specific nuclei in a material. libretexts.org For this compound, NMR is particularly useful for characterizing the environments of phosphorus and aluminum atoms. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, which is influenced by factors like coordination number, bonding angles, and the nature of neighboring atoms. libretexts.orgacs.org

Solid-state NMR is indispensable for characterizing the structure of amorphous or poorly crystalline aluminum iron phosphates. By using techniques like Magic Angle Spinning (MAS), it is possible to obtain high-resolution spectra from solid samples.

³¹P NMR: ³¹P NMR is used to investigate the various phosphate species present. The chemical shift of the ³¹P nucleus provides information about the degree of condensation of phosphate groups and their coordination to metal ions. acs.org For example, studies on aluminum phosphate solutions and solids have identified multiple ³¹P resonances corresponding to different phosphate environments. rsc.orgosti.gov Resonances can be assigned to orthophosphate groups (PO₄³⁻) bonded to aluminum in different ways, such as P-O-Al linkages, and to more condensed polyphosphate or metaphosphate species characterized by P-O-P bonds. rsc.orgnih.gov In studies of phosphate adsorption on aluminum hydroxides, ³¹P NMR has been used to distinguish between different surface complexes, such as monodentate and bidentate inner-sphere complexes. nih.govresearchgate.net The incorporation of iron into an aluminophosphate framework can be confirmed by the appearance of broad signals in the ³¹P NMR spectrum, corresponding to P(OFe)ₓ(OAl)₄₋ₓ species. researchgate.net

²⁷Al NMR: As a quadrupolar nucleus, ²⁷Al NMR signals are sensitive to the symmetry of the aluminum coordination sphere. northwestern.edu Sharp, well-defined peaks typically indicate highly symmetric environments, such as octahedrally coordinated aluminum (AlO₆), which resonates around 0 ppm. Tetrahedrally coordinated aluminum (AlO₄) appears at lower field (higher ppm values). Studies of aluminum phosphate solutions have revealed multiple resonances for complexed aluminum. osti.gov For instance, ³¹P and ²⁷Al NMR have been used to investigate aluminum binding to phospholipid membranes, revealing the stoichiometry of the aluminum-phospholipid complexes formed. nih.gov In Al-doped iron oxides, ²⁷Al MAS NMR spectra can distinguish between diamagnetic aluminum phases (resonating near 0 ppm) and aluminum ions substituted into the iron oxide lattice, which experience large shifts due to hyperfine interactions with nearby Fe³⁺ ions. acs.org

Table 2: Typical Solid-State NMR Chemical Shifts for Aluminum Iron Phosphate Systems.
NucleusChemical Shift (ppm)Assigned Environment/SpeciesReference
³¹P-6.41:1 Aluminum:phospholipid complex nih.gov
³¹P-9.61:2 Aluminum:phospholipid complex nih.gov
³¹P1000 - 14,000P(OFe)ₓ(OAl)₄₋ₓ species researchgate.net
²⁷Al~0Octahedrally coordinated Al (AlO₆) / Diamagnetic Al phases acs.org
²⁷Al-3.6Complexed aluminum (Al:P ratio of 1) in phosphate solution osti.gov
²⁷Al-6Diamagnetic Al clusters in lepidocrocite acs.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top few nanometers of a material's surface. aip.org For this compound, XPS provides valuable data on the surface composition and the nature of the chemical bonding between aluminum, iron, phosphorus, and oxygen.

XPS spectra are obtained by irradiating the material with a beam of X-rays while simultaneously measuring the kinetic energy of the electrons that are emitted from the surface. The binding energy of these electrons is characteristic of the element and its chemical state.

Studies on aluminum phosphates have used XPS to identify and assign peaks for the constituent elements. rsc.orgnih.govaip.org

Al 2p: The Al 2p peak provides information on the chemical state of aluminum. While there is a significant shift of about 2 eV between metallic aluminum and its compounds, the binding energies for various aluminum oxides, hydroxides, and phosphates are often very similar, making definitive compound identification challenging based on the Al 2p peak alone. aip.org

P 2p: The P 2p peak is characteristic of the phosphate group. In aluminum phosphates, a single peak is typically observed around 134.8 eV. nih.gov

O 1s: The O 1s spectrum is particularly informative. It can often be deconvoluted into multiple components, which can be assigned to different bonding environments. In aluminum phosphate materials, two main components are frequently observed at approximately 532.3 eV and 533.7 eV, which are assigned to P–O–Al and P–O–P bonding environments, respectively. rsc.orgnih.gov The relative intensity of these peaks can indicate the degree of polymerization of the phosphate chains at the surface.

Fe 2p: The Fe 2p spectrum is used to determine the oxidation state of iron (Fe²⁺ vs. Fe³⁺) at the surface, complementing the bulk information obtained from Mössbauer spectroscopy.

XPS has been successfully used to confirm the formation of surface AlPO₄ species on catalysts and to analyze the accumulation of aluminum phosphate on biological surfaces. researchgate.netnih.gov

Table 3: Representative XPS Binding Energies for Aluminum Phosphate Materials.
Core LevelBinding Energy (eV)Assigned Species / Bonding EnvironmentReference
Al 2p~75.3AlPO₄ researchgate.net
P 2p~134.8Phosphate (PO₄³⁻) nih.gov
O 1s~532.3P–O–Al rsc.orgnih.gov
O 1s~533.7P–O–P rsc.orgnih.gov

Thermal Analysis Techniques (e.g., DSC, TGA)

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the thermal stability and phase transitions of materials like this compound. mt.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the temperature ranges of decomposition, dehydration, and oxidation. For aluminum iron phosphates, TGA curves typically show several distinct weight loss steps.

An initial weight loss at lower temperatures (e.g., 50-190°C) is generally attributed to the evolution of physically adsorbed water. researchgate.net

Subsequent weight losses at higher temperatures correspond to the decomposition of the compound, which may involve the release of chemically bound water or other volatile components like ammonia (B1221849) in the case of ammonium-containing precursors. researchgate.netnih.gov For example, in iron(III) phosphates synthesized with ammonia, mass losses corresponding to the release of ammonia molecules occur at temperatures around 560-680 K. nih.gov

In an oxidizing atmosphere, TGA can also show a weight gain, for instance, due to the oxidation of Fe²⁺ to Fe³⁺. tainstruments.comresearchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events such as melting, crystallization, and solid-state phase transitions.

Endothermic peaks often correspond to dehydration, melting, or decomposition processes.

Exothermic peaks typically indicate crystallization or oxidation reactions. osti.gov

Studies on aluminum-iron-polyphosphate glasses have shown that the gradual substitution of Fe₂O₃ by Al₂O₃ leads to an increase in the sintering and transformation temperatures. nih.gov The melting point for these low-melting glasses is generally below 1000°C. nih.gov Thermodynamic modeling and TGA data have shown that aluminum metaphosphate decomposes at lower temperatures than aluminum orthophosphate. osti.gov

Table 4: Summary of Thermal Events for Aluminum and Iron Phosphates from TGA/DSC.
Temperature Range (°C)TechniqueObserved EventCompound/SystemReference
50 - 190TGAWeight loss (desorption of physically adsorbed water)AlPO₄ researchgate.net
~267 - 407TGA/DTGWeight loss (release of ammonia)Fe(NH₃)₂PO₄ nih.gov
Starts at ~325TGA/DSCWeight gain / Exotherm (Oxidation of Fe²⁺)Lithium Iron Phosphate (in air) tainstruments.com
581 - 765DSCEndotherm (Sintering temperature, increases with Al content)Fe₂O₃-Al₂O₃-P₂O₅ glasses nih.gov
~850DSCWeak exotherm (Crystallization/devitrification)Fe₂O₃-Al₂O₃-P₂O₅ glasses nih.gov

Computational and Theoretical Modeling of Aluminum Iron Phosphate

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.com It is applied to determine properties such as electronic band structure, density of states (DOS), and the nature of chemical bonding within aluminum iron phosphate (B84403).

DFT calculations reveal the distribution of electrons and the energies they can occupy within the crystal lattice. The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be determined, and the energy gap between these orbitals is crucial for predicting the material's chemical activity. rdd.edu.iq For instance, analysis of the projected density of states (PDOS) can show the overlap between atomic orbitals, such as those of aluminum, iron, phosphorus, and oxygen, which clarifies the covalent and ionic contributions to the bonding. mdpi.com Studies on related systems, like arsenate adsorption on alumina (B75360), use PDOS to identify favorable bonding patterns by observing the overlap of orbitals at different energy states. mdpi.com

The nature of the chemical bonds in AlFePO₄ is a hybrid of ionic and covalent interactions. DFT can quantify the charge distribution, showing how electrons are shared between the aluminum, iron, phosphorus, and oxygen atoms. youtube.com This charge density analysis helps in visualizing the bond formation and understanding the strength and character of the Al-O, Fe-O, and P-O bonds. youtube.com The calculations often employ approximations for the exchange-correlation functional, such as the Local Density Approximation (LDA) or the Generalized Gradient Approximation (GGA), to make the problem computationally tractable while maintaining accuracy. cmu.edu

Table 1: Representative DFT Calculation Parameters for Phosphate Systems This table is a representative example and specific values may vary based on the exact study and software used.

Parameter Value/Type Purpose
Exchange-Correlation Functional GGA (e.g., PBE, B3LYP) Approximates the complex many-electron interactions. rdd.edu.iqcmu.edu
Basis Set Plane-wave or SDD Represents the electronic wavefunctions. rdd.edu.iqcmu.edu
Pseudopotential Ultrasoft or PAW Simplifies the calculation by treating core electrons and the nucleus as a single effective potential. cmu.edu
Energy Cutoff 300-500 eV Determines the number of plane waves in the basis set, affecting accuracy and computational cost.
k-point mesh e.g., 4x4x4 Monkhorst-Pack Samples the Brillouin zone for integration in reciprocal space. cmu.edu

Molecular Dynamics (MD) Simulations for Structural Evolution and Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of the material's structural evolution, dynamic processes, and thermodynamic properties. nih.govornl.gov

In the context of aluminum iron phosphate, MD simulations are used to model its behavior at the atomic scale. researchgate.net These simulations can track the trajectories of individual atoms, revealing how the structure changes in response to temperature, pressure, or other external factors. nih.gov This is particularly useful for understanding the amorphous or glassy states of AlFePO₄, where long-range order is absent. MD can elucidate the local coordination environments of Al, Fe, P, and O atoms and how these arrangements evolve. nih.gov

Key outputs from MD simulations include radial distribution functions (RDFs), which describe the probability of finding an atom at a certain distance from another, providing insight into the short-range order and bond lengths. MD can also be used to calculate transport properties, such as diffusion coefficients, and to simulate processes like crack propagation or solid-state phase transitions. nih.gov The accuracy of MD simulations is highly dependent on the interatomic potential (force field) used to describe the forces between atoms. nih.gov

Table 2: Typical Outputs from MD Simulations of Phosphate Systems

Simulation Output Information Provided
Radial Distribution Function (RDF) Describes the local atomic structure and coordination numbers.
Mean Squared Displacement (MSD) Used to calculate diffusion coefficients of atomic species.
Total Energy and Temperature Monitors the system's thermodynamic state and stability.
Atomic Trajectories Visualizes the dynamic movement and structural changes of atoms over time. nih.gov
Stress-Strain Curves Predicts mechanical properties like modulus and strength.

Lattice Energy Minimization for Polymorphic Stability

Aluminum iron phosphate, like its parent compounds aluminum phosphate (AlPO₄) and iron phosphate (FePO₄), can exist in various crystalline forms, or polymorphs. Lattice energy minimization is a computational technique used to predict and compare the stability of these different polymorphs. osti.govacs.org

This method involves calculating the lattice energy—the energy released when ions are brought together from infinity to form a crystal lattice—for different structural configurations. The polymorph with the lowest lattice energy is typically the most thermodynamically stable under a given set of conditions. These calculations rely on an interatomic potential model that describes the interactions between the ions in the crystal. acs.org

For AlPO₄, which is structurally analogous to silica (B1680970) (SiO₂), studies have successfully used lattice energy minimization to reproduce known experimental structures and predict their relative stabilities. osti.govacs.org The calculations show a general trend where the lattice energy is dependent on the density of the polymorph. acs.org Similar approaches can be applied to AlFePO₄ solid solutions to understand how the substitution of iron for aluminum affects the stability of different crystal structures, such as the berlinite (B1174126) (quartz-like), tridymite, and cristobalite forms. researchgate.net

Table 3: Calculated Relative Lattice Energies for AlPO₄ Polymorphs (Example Data) This table is illustrative, based on findings for AlPO₄ polymorphs relative to berlinite. The actual energy range for AlFePO₄ may differ.

Polymorph Calculated Lattice Energy (relative to Berlinite) (kJ/mol)
Berlinite 0.0
Tridymite +5.0 to +8.0
Cristobalite +9.0 to +12.0

Source: Adapted from computational studies on aluminum phosphate polymorphs. acs.org

Proton Binding Site Analysis

The surfaces of aluminum iron phosphates can interact with protons (H⁺) in aqueous environments, a process critical to their performance in applications like catalysis and ion exchange. Computational methods are employed to identify the most likely sites for proton binding and to calculate the energy associated with this binding (proton affinity).

Studies on related aluminophosphate materials have shown that both periodic calculations (modeling the entire crystal) and isolated cluster calculations can accurately predict the proton binding sites that are observed experimentally. osti.govacs.org The analysis can determine which specific oxygen atoms (e.g., those bridging Al-O-P or Fe-O-P linkages) have the highest affinity for protons. This information is vital for understanding surface acidity and reactivity. nih.gov

Simulation of Ion Exchange and Adsorption Mechanisms

Aluminum iron phosphate materials are known for their ability to exchange ions and adsorb various chemical species from solutions. Computational simulations are essential for understanding the molecular-level mechanisms that govern these processes. nih.govresearchgate.net

Techniques like MD and Monte Carlo (MC) simulations can model the interaction between the AlFePO₄ surface and ions or molecules in a surrounding fluid. These simulations can predict adsorption isotherms, which relate the amount of substance adsorbed to its concentration in the solution, and determine the most favorable adsorption sites on the material's surface. mdpi.com

For phosphate adsorption, for example, modeling can distinguish between different binding mechanisms, such as inner-sphere complexation (where the ion binds directly to the surface) and outer-sphere complexation (where the ion remains separated from the surface by water molecules). nih.govresearchgate.net Simulations can also elucidate the role of pH and the specific surface complexes formed, such as AlHPO₄ or Fe₂(PO₄) surface complexes. researchgate.net The dominant mechanism for phosphate adsorption is often found to be ion exchange with surface hydroxyl (-OH) groups. rsc.org

Modeling of Phase Transformations

Aluminum iron phosphate can undergo phase transformations, changing from one crystal structure to another, when subjected to changes in temperature or pressure. researchgate.net Computational modeling, particularly using MD simulations, is a key tool for investigating the pathways and mechanisms of these transformations. nih.govnih.gov

Simulations can reproduce the conditions that lead to phase changes and provide an atomic-level view of the process. For example, MD can model the transformation from a low-temperature quartz-like structure (berlinite) to a high-temperature cristobalite-like structure. researchgate.net The simulations can identify the nucleation points of the new phase and track the rearrangement of atoms as the transformation progresses. nih.gov

By analyzing the atomic trajectories and structural changes during a simulated transformation, researchers can understand the specific mechanisms involved, such as the Bain transformation path observed in other metallic systems. nih.govnih.gov This knowledge is crucial for controlling the material's crystal structure during synthesis and for predicting its stability and properties at high temperatures or pressures. researchgate.net

Table of Compounds Mentioned

Compound Name Chemical Formula
Phosphoric acid, aluminium iron salt AlFePO₄
Aluminum Phosphate AlPO₄
Iron Phosphate FePO₄
Silica SiO₂
Aluminum Hydroxide (B78521) Al(OH)₃
Ferrihydrite FeO(OH) (approximate)
Aluminum Chloride AlCl₃
Sodium Hydroxide NaOH
Sodium Nitrate NaNO₃

Surface Chemistry and Interfacial Phenomena

Surface Acidity and Basicity

The surface of aluminum iron phosphate (B84403) exhibits both Brønsted and Lewis acid sites, which play a crucial role in its chemical reactivity. The nature and concentration of these sites can be influenced by the Al/P ratio and the synthesis method. capes.gov.br Generally, the surface is characterized by weak acidity. capes.gov.br The number of acid sites per unit of surface area has been observed to reach a maximum at an Al/P ratio of 1.9. capes.gov.br In acidic environments, iron and aluminum compounds can act as significant buffering systems. researchgate.net

The differentiation and quantification of Brønsted and Lewis acid sites are commonly achieved through spectroscopic techniques using probe molecules. Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) with adsorbed pyridine (B92270) is a widely used method. escholarship.org After pyridine adsorption, specific infrared bands indicate its interaction with different acid sites. The band at approximately 1540-1545 cm⁻¹ is attributed to pyridinium (B92312) ions formed on Brønsted acid sites, while the band around 1455 cm⁻¹ corresponds to pyridine coordinated to Lewis acid sites. escholarship.orgtue.nl The ratio of Brønsted to Lewis sites (B/L) can be calculated from the integrated areas of these respective bands. escholarship.org

Other probe molecules, such as carbon monoxide (CO), can also be used. tue.nl 27Al Magic Angle Spinning (MAS) NMR spectroscopy is another powerful tool, which can distinguish between different aluminum coordination environments. Tetrahedrally coordinated aluminum (Al(IV)) is often associated with the formation of Brønsted sites, whereas pentahedrally coordinated aluminum (Al(V)) is linked to Lewis sites. researchgate.netresearchgate.net

The table below summarizes the quantification of acid sites on different silica-supported metal oxides, illustrating the methods used.

Table 1: Quantification of Acid Sites on Various Catalysts

Catalyst Total Brønsted Sites (µmol/g) Total Lewis Sites (µmol/g) Strong Brønsted Sites (µmol/g) Method Source
ASA (Al) 54 290 12 Pyridine IR tue.nl
ASG (Ga) 4 240 - Pyridine IR tue.nl
ASI (In) - 190 - Pyridine IR tue.nl

Data derived from studies on amorphous silica-alumina (ASA) and related materials, demonstrating the techniques applicable for quantifying acidity.

A direct correlation exists between the surface acidity of aluminum iron phosphate and its catalytic performance. For instance, the catalytic activity in the dehydration of alcohols is linked to the concentration of acid sites. The dehydration of tert-butanol (B103910) has been shown to correlate with the total amount of acid sites present on alumina (B75360) aluminum phosphates. capes.gov.br Similarly, the hydroconversion of n-alkanes shows a good correlation with the number of strong Brønsted acid sites. tue.nl

The type of acidity (Brønsted vs. Lewis) dictates the reaction pathway and product selectivity. While Brønsted acids are effective for certain reactions, Lewis acid sites are crucial for others. tue.nl For example, in the Diels-Alder cycloaddition of 2,5-dimethylfuran (B142691) and ethylene (B1197577) to produce p-xylene, materials with Brønsted acidity, like aluminum-containing catalysts, showed high activity. tue.nl The inherent Lewis acidity of iron is also a significant factor in its catalytic functions. acs.org The interplay between Brønsted and Lewis acid sites can lead to cooperative effects, enhancing catalytic efficiency. escholarship.org

Surface Hydroxylation and Water Interactions

The interaction of water with the surface of aluminum iron phosphate is complex, involving physisorption, chemisorption, and potential surface reactions. The surface is readily hydroxylated upon exposure to water. csus.eduresearchgate.net Studies on microporous aluminum phosphate (AlPO-14) have revealed the presence of at least two distinct types of water within the structure. nih.gov One type is loosely bound and resides in the pores, connected to other water molecules via hydrogen bonds, while the other is tightly bound, bridging pairs of Lewis acidic framework aluminum atoms. nih.gov This tight binding can lead to an increase in the coordination number of a significant portion of the aluminum atoms from four to six upon hydration. nih.gov

Although aluminum phosphate is generally considered insoluble in water, a reaction can occur, particularly under conditions that promote the dissolution of aluminum. echemi.comyoutube.com This reaction can be vigorous, producing hydrogen and heat. echemi.com The surface of aluminum iron phosphate contains hydroxyl groups that can be exchanged. For example, phosphate adsorption onto related materials like hydroxy-aluminum and hydroxy-iron pillared bentonites has been shown to involve an anion/OH⁻ exchange reaction, leading to an increase in the solution's pH. nih.gov The presence of water and the molecular structure of the adsorbent surface are critical factors in these interactions. researchgate.net

Role of Amorphous vs. Crystalline Surfaces in Surface Reactions

The crystallinity of aluminum iron phosphate significantly influences its surface reactivity and adsorption behavior. Amorphous and crystalline forms of the material present different surface structures, which affects how they interact with other molecules.

Amorphous aluminum and iron hydroxides exhibit different mechanisms for phosphate adsorption compared to their crystalline counterparts. researchgate.netnih.gov Amorphous iron-aluminum-hydroxide mixtures with high iron content show almost negligible phosphate desorption rates, suggesting very strong binding or precipitation. researchgate.netnih.gov It has been proposed that within weakly associated amorphous iron materials, iron phosphate precipitates and is bound by outer-sphere hydrogen bonds. researchgate.netnih.gov In contrast, crystalline iron hydroxides like ferrihydrite have a more rigid structure and show a lower extent of precipitation. researchgate.netnih.gov

Similarly, amorphous aluminum hydroxide (B78521) (AAH) has a very high capacity for phosphate sorption, which involves a transition from surface complexation to surface precipitation as the phosphate loading increases. mdpi.com The higher reactivity of amorphous surfaces can be attributed to a greater number of defects and a less ordered structure, providing more accessible and reactive sites. In the context of aluminum-iron-polyphosphate glasses, an increase in aluminum content was found to hinder the crystallization of iron-phosphate compounds, leading to a higher content of amorphous phase. nih.gov Conversely, in glasses with higher aluminum content, iron can prevent the crystallization of aluminum-phosphate compounds. nih.gov The reactivity of aluminum particles has also been shown to be dependent on the phase of their alumina shell, with amorphous shells exhibiting different properties than crystalline ones. ttu.edu

Surface Complexation Models for Adsorption

Surface complexation models are used to describe the adsorption of species like phosphate onto the surface of aluminum iron phosphate at a molecular level. These models conceptualize the surface as containing functional groups (e.g., hydroxyl groups) that can react with ions in solution to form various surface complexes.

For phosphate adsorption on aluminum and iron hydroxides, several types of surface complexes have been identified. These can include inner-sphere complexes, where there is a direct bond between the phosphate ion and the metal center on the surface, and outer-sphere complexes, where the phosphate ion is associated with the surface via electrostatic forces or hydrogen bonds, with a layer of water molecules in between. researchgate.netnih.gov

Research has identified specific surface complexes through techniques like Fourier-transform infrared (FT-IR) spectroscopy. For phosphate adsorption on iron hydroxides, a Fe₂HPO₄ or Fe₂PO₄ surface complex has been proposed. nih.gov For aluminum hydroxide, an AlH₂PO₄ surface complex was identified. nih.gov On γ-Al₂O₃, phosphate adsorption at low surface coverage primarily forms a monodentate complex, with bidentate complexes also being discussed. acs.org At higher phosphate concentrations and lower pH, surface precipitation of amorphous aluminum phosphate can occur. mdpi.comacs.org

A modeling framework originally developed for phosphate removal by iron has been successfully applied to aluminum as well, indicating similar equilibrium chemistries, although the kinetics can differ significantly. iwaponline.comresearchgate.net While phosphate removal by iron involves a slow equilibration step, the reaction with aluminum is nearly instantaneous. iwaponline.comresearchgate.net

Table 2: Proposed Surface Complexes in Phosphate Adsorption

Adsorbent Surface Proposed Surface Complex(es) Adsorption Type Source
Iron Hydroxides Fe₂HPO₄, Fe₂PO₄ Inner-sphere complex nih.gov
Aluminum Hydroxide AlH₂PO₄ Inner-sphere complex nih.gov
γ-Al₂O₃ (low coverage) Monodentate complex Inner-sphere complex acs.org
γ-Al₂O₃ (high coverage) Aluminum phosphate precipitate Surface precipitation acs.org

Ion Exchange and Adsorption Properties of Aluminum Iron Phosphate

Mechanisms of Ion Exchange on Phosphate (B84403) Surfaces

Ion exchange on phosphate surfaces, including those of aluminum and iron, is a key process controlling the mobility of various cations in solution. The mechanism often involves the displacement of surface protons or other cations by ions from the surrounding solution. researchgate.net

The uptake of alkali metal ions such as Lithium (Li⁺), Sodium (Na⁺), and Potassium (K⁺) on iron(III) phosphate has been shown to occur via a cation exchange mechanism. researchgate.net Potentiometric titration studies confirm that the sorption of these ions results in a corresponding release of protons (H⁺) from the phosphate material into the solution. researchgate.net This exchange is influenced by factors like temperature and the concentration of the metal ions in the solution. researchgate.net The apparent dissociation constants of the iron(III) phosphate exchanger are also dependent on the system's temperature. researchgate.net

The process can be described as an exchange between the protons on the surface of the phosphate material and the alkali metal cations in the aqueous phase. researchgate.net This ion exchange mechanism is supported by spectroscopic studies and dissolution analyses of iron(III) phosphate. researchgate.net

The sorption of divalent cations onto phosphate surfaces also proceeds primarily through an ion exchange mechanism. Studies on aluminum(III) phosphate have demonstrated the uptake of divalent cations like Copper (Cu²⁺), Zinc (Zn²⁺), and Nickel (Ni²⁺). researchgate.net The data indicate that the uptake of these metal ions is directly correlated with potentiometric titration data, confirming that ion exchange is the principal mechanism responsible for their sorption. researchgate.net The process involves the exchange of hydrolyzed metal cations with the protons from the solid surface, particularly at higher temperatures. researchgate.net

The sorption of divalent cations generally increases with a rise in pH, temperature, and the concentration of the metal ions in the solution. researchgate.net In some instances, particularly at lower temperatures, the sorption process can be accompanied by the precipitation of corresponding metal phosphates. researchgate.net For example, chromium(III) phosphate shows a high affinity for Lead (Pb²⁺), with sorption capacities following the order: Pb²⁺ > Cu²⁺ > Cd²⁺ > Ni²⁺. researchgate.net The binding of divalent cations like Manganese (Mn²⁺), Calcium (Ca²⁺), and Magnesium (Mg²⁺) has also been observed on surfaces where they can displace other bound cations. nih.gov

Phosphate Adsorption Mechanisms on Aluminum and Iron Containing Substrates

The adsorption of phosphate onto substrates containing aluminum and iron is a critical process, particularly in environmental systems. This interaction is governed by several mechanisms, including surface complexation and precipitation, which are heavily influenced by the nature of the substrate and solution conditions.

Iron (Fe) and aluminum (Al) hydroxides and oxides are primary adsorbents for phosphate. mcgill.camdpi.com The phosphate binding capacity of these materials is influenced by factors such as pH and the aging of the hydroxide (B78521) precipitate. mcgill.ca Freshly precipitated hydroxides generally exhibit a higher capacity for phosphate adsorption. mcgill.ca The crystallinity of these materials also plays a significant role; amorphous Fe and Al hydroxides have been shown to be effective in phosphate sorption. nih.govresearchgate.net Specifically, amorphous Al hydroxide (AAH) exhibits a very high phosphate sorption capacity, which increases from 3.80 mmol/g at pH 7 to 4.63 mmol/g at pH 3. mdpi.com

The specific surface area is a key factor in adsorption capacity, while the acidity of surface functional groups contributes more to the adsorption affinity. researchgate.net Less crystalline Fe-Al oxides, which have a larger specific surface area, can increase the soil P sorption capacity. mdpi.com Studies comparing different materials have shown that the phosphate adsorption capacity can vary significantly. For instance, in one study, the order of phosphate adsorption capacity was found to be hydroxy-aluminum pillared bentonite (B74815) (Al-Bent) > hydroxy-iron pillared bentonite (Fe-Bent) > mixed hydroxy-iron-aluminum pillared bentonite (Fe-Al-Bent). nih.gov

Table 1: Phosphate Adsorption Capacities of Various Adsorbents This table is interactive. Users can sort columns by clicking on the headers.

Adsorbent Phosphate Adsorption Capacity Reference
Amorphous Al Hydroxide (AAH) 4.63 mmol/g (at pH 3) mdpi.com
Amorphous Al Hydroxide (AAH) 3.80 mmol/g (at pH 7) mdpi.com
Hydroxy-aluminum pillared bentonite (Al-Bent) Higher than Fe-Bent and Fe-Al-Bent nih.gov
Hydroxy-iron pillared bentonite (Fe-Bent) Lower than Al-Bent nih.gov
Mixed hydroxy-iron-aluminum pillared bentonite (Fe-Al-Bent) Lower than Al-Bent and Fe-Bent nih.gov

Phosphate interacts with Fe and Al hydroxide surfaces by forming two main types of surface complexes: inner-sphere and outer-sphere complexes.

Inner-sphere complexes involve the formation of a direct covalent or ionic bond between the phosphate ion and the metal center (Fe or Al) on the surface. youtube.com This process is slower, not fully reversible, and requires the displacement of water molecules from the surface. youtube.comdifferencebetween.com Phosphate predominantly forms inner-sphere complexes on Fe and Al oxide surfaces through a ligand exchange reaction. mdpi.comresearchgate.net Spectroscopic studies have identified the formation of bidentate-binuclear inner-sphere complexes on both ferrihydrite and amorphous Al hydroxide surfaces. mdpi.comnih.govresearchgate.net

Outer-sphere complexes are formed when the phosphate ion retains its hydration shell and is associated with the surface through weaker electrostatic forces. youtube.comresearchgate.net This type of complexation is generally faster and more reversible. youtube.com In some systems, phosphate precipitated as FePO₄ can be bound by outer-sphere hydrogen bonds. nih.govresearchgate.net

The formation of these complexes is influenced by factors like the ratio of Fe to Al in the substrate. nih.govresearchgate.net For example, Fe:Al-hydroxide mixtures with a high Al ratio tend to exhibit weaker phosphate binding through both inner- and outer-sphere complexes. nih.govresearchgate.net

Table 2: Comparison of Inner-Sphere and Outer-Sphere Complexes This table is interactive. Users can sort columns by clicking on the headers.

Characteristic Inner-Sphere Complex Outer-Sphere Complex Reference
Bonding Direct covalent or ionic bond with surface Electrostatic attraction youtube.comresearchgate.net
Hydration Shell Ion is partially or fully dehydrated Ion retains its hydration shell differencebetween.comresearchgate.net
Reversibility Not fully reversible Generally reversible youtube.com
Kinetics Slower process Faster process youtube.com
Example Bidentate-binuclear phosphate complex on ferrihydrite Hydrated phosphate ion held by electrostatic forces mdpi.comresearchgate.net

Under conditions of high phosphate loading, the sorption mechanism can transition from surface adsorption to the precipitation of distinct aluminum and iron phosphate mineral phases. mdpi.comresearchgate.net This process begins with the nucleation and growth of amorphous Al or Fe phosphate precursors. wordpress.comacs.orgacs.org

Experimental studies have shown that these amorphous precursors crystallize over time and with increasing temperature into more stable mineral forms. wordpress.comacs.orgacs.orgresearchgate.net For example, at 100°C, amorphous aluminum phosphate can transform into variscite and metavariscite, while amorphous iron phosphate can crystallize into strengite and phosphosiderite. wordpress.comacs.orgacs.org At higher temperatures (≥ 150°C), further recrystallization can lead to the formation of berlinite (B1174126) from the aluminum precursor and ferric giniite from the iron precursor. wordpress.comacs.orgacs.org

The precipitation of these phases is a critical factor in controlling phosphate availability in various environments. wordpress.comacs.org The formation of iron phosphate precipitates, such as FePO₄, is enhanced in the presence of weakly associated amorphous iron hydroxide molecules. researchgate.net In contrast, substrates with a high aluminum content may show minor or no precipitation. nih.govresearchgate.net

Table 3: Crystalline Phosphate Phases Formed from Amorphous Precursors This table is interactive. Users can sort columns by clicking on the headers.

Precursor System Temperature Resulting Crystalline Phases Reference
Aluminum Phosphate 100 °C Variscite, Metavariscite wordpress.comacs.orgacs.org
Iron Phosphate 100 °C Strengite, Phosphosiderite wordpress.comacs.orgacs.org
Aluminum Phosphate ≥ 150 °C Berlinite wordpress.comacs.orgacs.org
Iron Phosphate ≥ 150 °C Ferric Giniite wordpress.comacs.orgacs.org

Influence of Environmental Factors on Adsorption

Environmental conditions, particularly pH and the presence of organic matter, significantly modulate the adsorption capacity and efficiency of aluminum iron phosphate.

The pH of the aqueous solution is a master variable controlling the adsorption of substances onto aluminum iron phosphate. It influences both the surface charge of the adsorbent and the chemical form (speciation) of the adsorbate. The surface of aluminum iron phosphate contains hydroxyl functional groups (-OH) which can undergo protonation (gaining a proton, H⁺) or deprotonation (losing a proton) depending on the pH.

At low pH values, the surface becomes positively charged due to the protonation of hydroxyl groups, creating favorable conditions for the adsorption of anionic species through electrostatic attraction and ligand exchange. mdpi.commcgill.ca For phosphate, maximum adsorption onto aluminum-containing materials is often observed around pH 4. mdpi.comnih.govresearchgate.net Conversely, as the pH increases, the surface becomes more negatively charged, leading to electrostatic repulsion of anions and increased competition from hydroxide ions (OH⁻), which can decrease adsorption. rsc.orgrsc.org

The speciation of the adsorbate is also pH-dependent. For instance, phosphoric acid exists in different ionic forms at different pH levels: H₃PO₄, H₂PO₄⁻, HPO₄²⁻, and PO₄³⁻. The dominant species in acidic to neutral solutions are H₂PO₄⁻ and HPO₄²⁻, which are readily adsorbed.

Research on ferric-alum water treatment residuals, a material chemically similar to aluminum iron phosphate, has shown that the highest phosphate adsorption capacities are achieved at lower pH values. nih.gov Studies on individual iron and aluminum oxides, the components of the salt, corroborate these findings, showing a decrease in phosphate adsorption as pH increases. researchgate.netrsc.org For instance, one study found that with an increase in pH, the adsorption of phosphate on magnetite nanoparticles decreased, while desorption increased. rsc.org

Table 1: Effect of pH on Phosphate Adsorption by Aluminum and Iron Oxides

AdsorbentpHObservationReference
Alumina (B75360)4.0Sharp maximum adsorption at high initial phosphate concentrations. nih.govresearchgate.net
Alumina & Hematite2.5 - 6.5Adsorption plateau at low initial phosphate concentrations. nih.gov
Magnetite NanoparticlesIncreasing pHDecreased phosphate adsorption and increased desorption. rsc.org
Ferric-Alum ResidualsLow pHHighest phosphate adsorption capacities observed. nih.gov

The presence of natural organic matter (NOM), such as humic and fulvic acids, can have a complex and often competitive effect on the adsorption of other substances by aluminum iron phosphate. Organic matter can influence adsorption through several mechanisms:

Direct Competition: Organic molecules can compete with other adsorbates, like phosphate, for the same active sites on the adsorbent surface. researchgate.netresearchgate.net Studies have shown that humic acids can reduce the specific surface area and isoelectric point of iron oxides, thereby decreasing phosphate adsorption. researchgate.net

Complexation: Organic acids can form complexes with the aluminum and iron ions on the surface of the adsorbent, which can either block adsorption sites or, in some cases, create new pathways for interaction. researchgate.netresearchgate.net

Indirect Effects: Organic matter can indirectly affect adsorption by inhibiting the crystallization of aluminum and iron oxides. researchgate.net This can lead to a higher proportion of poorly crystalline oxides, which have a greater capacity for adsorption.

Research on aluminum hydroxide has demonstrated that while some organic acids like phthalic acid have a slight reducing effect on phosphate adsorption, humic acid can cause a moderate suppression. nih.gov Conversely, phosphate can also hinder the adsorption of natural organic matter. nih.gov In some soil systems, the removal of organic matter did not directly influence the maximum phosphate adsorption capacity, suggesting that aluminum and iron oxides were the primary adsorbents. researchgate.net However, in other cases, organic acids have been shown to impede phosphate adsorption through site competition and electrostatic effects. researchgate.net For example, a study on the desorption of phosphate from iron and aluminum hydroxides found that humic acid was more effective at releasing phosphate than simple inorganic salts, indicating a competitive interaction. researchgate.net

Table 2: Influence of Organic Matter on Phosphate Adsorption

Adsorbent/SystemOrganic MatterEffect on Phosphate AdsorptionReference
Aluminum HydroxideHumic AcidModerately suppressed phosphate adsorption. nih.gov
Iron OxidesHumic AcidsDecreased phosphate adsorption. researchgate.net
Sandy SoilsOrganic Matter RemovalNo direct influence on maximum phosphate adsorption. researchgate.net
Fe and Al-hydroxidesHumic AcidIncreased phosphate desorption compared to inorganic salts. researchgate.net

Adsorption Kinetics and Thermodynamics

The study of adsorption kinetics describes the rate at which a substance is removed from solution and adsorbed onto the surface of the aluminum iron phosphate, while thermodynamics provides insight into the spontaneity and energy changes associated with the process.

Adsorption onto aluminum iron-based materials typically follows a pattern of an initial rapid uptake, followed by a slower phase as the system approaches equilibrium. nih.gov This kinetic behavior is often well-described by several models, with the pseudo-second-order model being frequently applied. nih.govrsc.org This model suggests that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. mdpi.com

Table 3: Kinetic Models for Phosphate Adsorption

AdsorbentBest Fit Kinetic ModelCorrelation Coefficient (R²)Reference
Hydroxy-iron-aluminum pillared bentonitePseudo-second-order1.00 nih.gov
Ferric-alum water treatment residualsPseudo-second-order & Double-constant rate>0.99 nih.gov
Aluminum hydroxide modified palygorskitePseudo-second-orderNot specified rsc.org

Thermodynamic studies of phosphate adsorption on aluminum and iron-based materials often indicate that the process is spontaneous and endothermic. nih.govnih.gov The spontaneity is confirmed by a negative Gibbs free energy change (ΔG°). An endothermic process, indicated by a positive enthalpy change (ΔH°), suggests that adsorption is favored at higher temperatures. The positive entropy change (ΔS°) often observed indicates increased randomness at the solid-solution interface during adsorption. mdpi.com

Table 4: Thermodynamic Parameters for Phosphate Adsorption

AdsorbentΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)ConclusionReference
Ferric-alum water treatment residualsNegativePositivePositiveSpontaneous and endothermic nih.gov
Hydroxy-iron-aluminum pillared bentoniteNegativePositivePositiveSpontaneous and endothermic nih.gov
Iron Oxyhydroxides (some)NegativePositivePositiveSpontaneous and endothermic mdpi.com
Iron Oxyhydroxides (others)NegativeNegativeNot specifiedSpontaneous and exothermic mdpi.com

Desorption Behavior and Mechanisms

The mechanisms for phosphate binding onto aluminum and iron (hydr)oxides include ligand exchange, which results in strong inner-sphere complexes, and precipitation. mdpi.com The strength of this binding influences the ease of desorption. Desorption can often be induced by increasing the pH of the solution. rsc.orgnih.gov At higher pH, the increased concentration of hydroxide ions (OH⁻) competes more effectively with the adsorbed anions for the active sites on the adsorbent surface, leading to their release. nih.gov

Studies on the regeneration of phosphate-saturated aluminum and iron-rich materials have shown that flushing with alkaline solutions, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), can effectively desorb the phosphate. mdpi.com One study reported up to 100% phosphorus recovery using a KOH solution. mdpi.com The efficiency of desorption is influenced by the concentration of the regenerating solution, the contact time, and the volume used.

In some cases, desorption can be very low, indicating a very strong, possibly irreversible, binding or precipitation of the adsorbate. For instance, amorphous iron-aluminum hydroxide mixtures with high iron content have shown almost negligible desorption rates for phosphate. nih.gov Conversely, mixtures with higher aluminum ratios exhibited greater desorption, suggesting weaker phosphate binding. nih.gov

Catalytic Applications and Reaction Mechanisms

Catalytic Activity in Organic Transformations

Iron aluminophosphates exhibit substantial catalytic activity in several key organic reactions, including dehydration, dehydrogenation, and transesterification. This activity is largely attributed to their acidic sites, which can be of both Brønsted and Lewis types, and the redox properties of the iron species within the phosphate (B84403) framework.

The conversion of glycerol, a byproduct of biodiesel production, into the valuable chemical acrolein is a critical industrial process. This dehydration reaction is effectively catalyzed by solid acid catalysts. While studies have often focused on aluminum phosphates (AlP) and iron phosphates (FeP) individually, their combined catalytic systems are of significant interest.

Research on metal phosphate catalysts has shown that the acidic properties are crucial for the glycerol dehydration reaction. The glycerol conversion is often proportional to the total acid amount of the catalyst. Furthermore, a higher ratio of Brønsted to Lewis acid sites (B/L) tends to favor the production of acrolein researchgate.net. Iron-containing phosphate catalysts, in particular, have demonstrated high performance. For instance, an iron phosphate catalyst (FeP) achieved a high glycerol conversion of 96% with an acrolein selectivity of 82% at 280 °C researchgate.net. The catalyst's textural properties and the nature of its acid sites are key to this success. However, deactivation due to carbon deposition on the catalyst surface remains a challenge researchgate.net.

In related studies on aluminum phosphate (AlP), the calcination temperature during catalyst preparation was found to significantly influence its acidity and, consequently, its catalytic performance. A maximum acrolein selectivity of 66% at 98% glycerol conversion was achieved over an AlP catalyst calcined at 500 °C, which possessed the largest number of acid sites scienceopen.comscielo.br. Increasing the calcination temperature beyond this point led to a decrease in weak acid sites and the formation of a crystalline phase, which was detrimental to the catalyst's activity scienceopen.comscielo.br.

The synergistic effects of combining iron and aluminum in a phosphate matrix can be inferred to potentially optimize both the acidity and stability of the catalyst for glycerol dehydration.

Table 1: Catalytic Performance in Glycerol Dehydration

Catalyst Reaction Temperature (°C) Glycerol Conversion (%) Acrolein Selectivity (%) Acrolein Yield (%) Reference
Iron Phosphate (FeP) 280 96 82 79 researchgate.net

Note: Data for individual metal phosphates are presented to infer the potential of the mixed aluminum iron salt.

The non-oxidative dehydrogenation of propane (PDH) to produce propylene is another industrially significant reaction where iron-based catalysts have shown promise. Alumina-supported iron/phosphorus catalysts have been investigated for this purpose. The presence of phosphorus is crucial for achieving superior catalytic performance acs.orgresearchgate.net.

In a study of alumina-supported catalysts with varying iron-to-phosphorus molar ratios, a catalyst with an Fe:P ratio of 3:1 exhibited the best performance. At 600 °C, this catalyst achieved a 15% propane conversion with a propylene selectivity greater than 80% acs.orgresearchgate.netosti.gov. The catalyst precursor, which contains FePO₄ and potentially Fe₂O₃ depending on the Fe:P ratio, is reduced in-situ. During the reaction, the active phase is believed to evolve into iron carbide species, which are associated with high propylene selectivity and stable activity acs.orgacs.org.

The role of phosphorus is to stabilize the iron species and prevent their excessive sintering, thereby maintaining the catalytic activity over time. The structural evolution of the iron species during the initial stages of the reaction is a key factor in achieving steady-state conditions with high performance acs.org.

Table 2: Performance of Alumina-Supported Iron/Phosphorus Catalysts in Propane Dehydrogenation

Catalyst (Fe:P Molar Ratio) Reaction Temperature (°C) Propane Conversion (%) Propylene Selectivity (%) Reference
3:1 on Al₂O₃ 600 15 >80 acs.orgresearchgate.netosti.gov
2:1 on Al₂O₃ 600 - - acs.orgacs.org

Note: The table highlights the most active catalyst composition from the study.

Iron aluminophosphates have also been explored as solid acid catalysts for transesterification reactions, such as the conversion of diethyl malonate with benzyl alcohol. The products of this reaction are benzyl ethylmalonate and dibenzyl malonate researchgate.net. The catalytic activity in this context is highly dependent on the surface and bulk properties of the FeAlP material, which are influenced by the iron content.

Research has indicated that an optimal iron concentration exists for maximizing catalytic efficiency. An iron aluminophosphate with a very low mole percentage of iron (0.025%) was found to have distinct textural and catalytic properties compared to materials with higher iron content or pure aluminum phosphate and iron phosphate researchgate.net. The formation of the diester product was found to be favored by acid sites of intermediate strength. The presence of hydrated alumina (B75360) or polycondensed phosphates in the material can reduce its catalytic activity in this reaction researchgate.net. This highlights the importance of precise synthesis control to achieve the desired catalytic performance.

Role as Catalyst Supports and Molecular Sieves

Beyond their direct catalytic use, iron aluminophosphates (FeAPOs) are extensively utilized as catalyst supports and have structures analogous to zeolites, functioning as molecular sieves. Their porous nature and high thermal stability make them excellent candidates for these applications.

Iron aluminophosphates can form microporous crystalline structures similar to zeolites. These materials, often designated with acronyms like FeAPO, possess well-defined pore structures that allow them to act as shape-selective catalysts and adsorbents st-andrews.ac.uk. The incorporation of iron into the aluminophosphate framework generates active sites and modifies the material's properties st-andrews.ac.uk.

An example of such a material is FeAPO-CJ66, which has an ACO-zeotype structure. This structure is characterized by a framework made of double 4-ring (D4R) building units and possesses three-dimensional intersecting 8-ring channels researchgate.netnih.gov. These channels provide a high internal surface area and controlled access for molecules to the active sites within the crystal. The synthesis of FeAPO-CJ66 in a fluoride ion system allows for the creation of materials where aluminum and iron atoms share the same framework positions royalsocietypublishing.org.

These zeolite-type materials bridge the gap between homogeneous and heterogeneous catalysis, offering the potential for single-site solid catalysts where active centers are well-separated, leading to uniform catalytic behavior royalsocietypublishing.org.

Influence of Iron and Aluminum Ratios on Catalytic Performance

The ratio of iron to aluminum is a critical parameter that dictates the structural, acidic, and ultimately, the catalytic properties of iron aluminophosphates. By carefully controlling this ratio during synthesis, it is possible to tailor the material for specific applications.

In the context of zeolite-type catalysts like FeAPO-CJ66, the Al/Fe ratio within the framework can be effectively controlled by adjusting the synthesis conditions, such as the amounts of phosphoric acid and hydrofluoric acid used nih.gov. For FeAPO-CJ66, Al/Fe ratios have been successfully varied from 1/3.9 to 1/5.0 and 1/9.0 nih.govroyalsocietypublishing.org. This compositional flexibility allows for the fine-tuning of the catalyst's electronic and geometric structure.

For alumina-supported catalysts used in propane dehydrogenation, the Fe:P molar ratio, which indirectly relates to the Fe/Al interaction on the support, significantly impacts performance. As mentioned, a 3:1 Fe:P ratio was found to be the most active, suggesting an optimal density and nature of active iron sites are achieved at this composition acs.orgresearchgate.netosti.gov.

In transesterification reactions, the percentage of iron in iron aluminophosphates was shown to be a key determinant of catalytic activity. A very specific, low iron loading (0.025 mole %) resulted in a catalyst with superior performance, indicating that the relationship between the Fe/Al ratio and catalytic activity is not linear and that an optimal balance is required to generate the most effective acid sites researchgate.net. The speciation of iron and aluminum oxides is also known to significantly affect phosphorus sorption and availability, which can be correlated to the surface chemistry of these catalysts mdpi.com.

Catalyst Stability and Regeneration Studies

The long-term stability and the potential for regeneration are critical factors for the industrial application of any catalyst. Research on iron and aluminum phosphate-based catalysts has provided insights into their deactivation mechanisms and rejuvenation strategies.

Catalyst Deactivation: The deactivation of iron aluminum phosphate catalysts can occur through several mechanisms, including:

Coke Formation: In high-temperature hydrocarbon reactions, the deposition of carbonaceous materials (coke) on the catalyst surface is a common cause of deactivation. This can block active sites and pores, leading to a loss of activity. For instance, in processes like propane dehydrogenation, carbon incorporation into the catalyst structure has been observed. acs.orgacs.org

Phase Changes: At elevated temperatures, the crystalline structure of the catalyst may change, potentially leading to a less active phase. The specific phases of aluminum and iron phosphates that form are dependent on temperature and the reaction environment. wordpress.comosti.gov

Sintering: The agglomeration of catalyst particles at high temperatures can lead to a decrease in the active surface area, thereby reducing catalytic performance. The presence of phosphorus has been shown to play a role in maintaining the stability of alumina-supported iron catalysts. acs.orgosti.gov

Regeneration Methods: Several methods have been explored to regenerate deactivated iron and aluminum phosphate catalysts, aiming to restore their initial activity. The choice of method depends on the nature of the deactivation.

Oxidative Treatment: For deactivation caused by coke deposition, a common regeneration technique involves burning off the carbonaceous deposits in an oxidizing atmosphere (e.g., air or a mixture of air and oxygen) at elevated temperatures. A patented method for regenerating iron phosphate catalysts involves a two-step process: an initial oxidation step followed by a mild reduction step using the organic feed itself. google.com

Chemical Washing: In some applications, particularly those involving the sorption of species like phosphates from aqueous solutions, regeneration can be achieved by washing with alkaline solutions such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). mdpi.comresearchgate.net This process shifts the chemical equilibrium to favor the desorption of the adsorbed species. mdpi.com While this is primarily studied for sorption materials, the principle of manipulating pH to regenerate surface sites could be applicable in certain catalytic contexts. mdpi.comresearchgate.net

Thermal Treatment: Simple heat treatment can sometimes reverse phase changes or remove volatile deactivating species. However, care must be taken to avoid temperatures that could lead to detrimental sintering.

The following table summarizes regeneration strategies for related catalyst systems.

Deactivation CauseRegeneration MethodKey ParametersReference
Coke DepositionOxidative TreatmentTemperature, Oxygen Concentration google.com
Surface AdsorptionAlkaline WashingpH, Eluent Concentration mdpi.comresearchgate.net

Studies on alumina-supported iron-phosphorus catalysts have highlighted the crucial role of phosphorus in maintaining catalyst stability during propane dehydrogenation. acs.orgosti.gov Similarly, in Fischer-Tropsch synthesis, the deactivation of cobalt catalysts supported on aluminum phosphate was observed due to the formation of filamentous carbon. acs.org

Mechanistic Insights into Catalytic Pathways

Understanding the reaction mechanism at a molecular level is key to optimizing catalyst performance. For iron aluminum phosphate catalysts, the mechanism often involves the interplay of acidic sites and the redox properties of the metal centers.

Role of Acid Sites: Aluminum phosphate is known for its acidic properties, which are crucial for many acid-catalyzed reactions. The introduction of iron can modify the nature and strength of these acid sites. The catalytic activity of sulfonated organosilica-aluminum phosphates in the etherification of glycerol, for example, was found to be dependent on their acidic properties. uco.es

Redox Mechanisms: In oxidation reactions, the iron component of the catalyst can participate in a redox cycle, also known as the Mars-van Krevelen mechanism. In this pathway, a reactant is oxidized by accepting an oxygen atom from the catalyst lattice, which is subsequently re-oxidized by an oxidizing agent in the feed. Evidence for such a redox mechanism has been found for CO oxidation on an iron phosphate-supported gold catalyst, where the iron phosphate itself is reduced by CO and re-oxidized by O2, even at room temperature. nacatsoc.org

Structural Evolution and Active Species: The active form of the catalyst may be generated in-situ under reaction conditions. For instance, in the non-oxidative dehydrogenation of propane over alumina-supported iron/phosphorus catalysts, the initial iron phosphate precursor is reduced to Fe(0) species, which then transform into iron carbide. acs.orgacs.org This iron carbide phase is believed to be the active species for the reaction. acs.orgacs.org

Spectroscopic studies on the interaction of phosphate with iron and aluminum hydroxides have provided fundamental insights into the types of surface complexes that can form. nih.govresearchgate.net These studies suggest the formation of inner-sphere complexes where phosphate directly binds to the metal centers. mdpi.com This fundamental understanding of surface interactions is crucial for elucidating the mechanisms of surface-catalyzed reactions.

The catalytic pathway can be influenced by the specific reaction and the composition of the catalyst. For example, in the direct hydroxylation of benzene to phenol over amorphous aluminum-iron binary phosphates, the catalytic behavior is linked to the interplay between the aluminum and iron phosphate phases. uco.es

Applications in Material Science and Engineering

Phosphate (B84403) Glasses and Ceramics

Aluminum iron phosphate glasses are of significant interest for applications such as the immobilization of nuclear waste due to their high chemical durability and resistance to devitrification (crystallization). mdpi.com The interplay between aluminum and iron within the phosphate glass network is key to tailoring their properties for specific technological uses.

The thermal characteristics of aluminum iron polyphosphate glasses are critical for their processing and in-service performance. Key thermal properties include the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (TM). The substitution of iron oxide (Fe₂O₃) with aluminum oxide (Al₂O₃) in the glass composition significantly influences these parameters. mdpi.comnih.gov

Studies using differential scanning calorimetry (DSC) have shown that as the Al₂O₃ content increases, replacing Fe₂O₃, the glass transition temperature and sintering temperature also tend to increase. mdpi.comnih.gov Despite this, these glasses are still considered low-melting, with melting points typically below 1000 °C, which is advantageous for processes like waste vitrification. nih.gov

The thermal stability of a glass against crystallization can be assessed by the difference between Tc and Tg (ΔT). A larger ΔT indicates a greater resistance to crystallization upon heating. The composition of these glasses can be optimized to achieve a balance between low melting temperature, viscosity, and crystallization ability. mdpi.comnih.gov An optimal composition often involves an almost equal concentration of Al₂O₃ and Fe₂O₃. mdpi.com

Table 1: Key Thermal Properties of Aluminum Iron Polyphosphate Glasses This table presents a conceptual overview of the thermal properties and their significance. Actual values are highly dependent on the specific molar ratios of the components.

Thermal ParameterDescriptionSignificance in Material Processing and Application
Glass Transition Temperature (Tg) The temperature at which the glass transitions from a rigid, glassy state to a more rubbery, softened state.Defines the upper service temperature and is a crucial parameter for shaping and molding processes. mdpi.com
Crystallization Temperature (Tc) The temperature at which the amorphous glass begins to form crystalline structures upon heating.Indicates the onset of devitrification, which can alter mechanical and chemical properties. Resistance to crystallization is vital for many applications. mdpi.com
Melting Temperature (TM) The temperature at which the glass becomes fluid enough to be considered a liquid, often defined as the point where viscosity is low (e.g., log η = 1).A lower melting point reduces the energy costs of processing and can minimize the volatilization of waste components during immobilization. mdpi.com
Thermal Stability (ΔT = Tc - Tg) The temperature range between the glass transition and the onset of crystallization.A wider range indicates higher thermal stability, providing a larger window for processing without unwanted crystallization. mdpi.comresearchgate.net

A primary advantage of aluminum iron phosphate glasses is their exceptional chemical durability, particularly their resistance to corrosion in aqueous environments. researchgate.netosti.gov This property is critical for applications like the long-term storage of nuclear waste. nih.gov Pure phosphate glasses are often susceptible to hydration due to the presence of P-O-P bonds, but the incorporation of iron and aluminum significantly enhances their durability. nih.gov

The crystallization of aluminum iron phosphate glasses can be controlled through careful compositional adjustments and heat treatments to produce glass-ceramics with specific properties. nih.gov The type of crystalline phases that form depends on the relative amounts of aluminum and iron.

In glasses with higher aluminum content, the crystallization of iron-phosphate compounds is impeded. mdpi.com The primary crystalline phases that tend to form are aluminum phosphates, such as AlPO₄ (in its berlinite (B1174126) and tridymite polymorphic forms) and Al(PO₃)₃. mdpi.com Conversely, in glasses with low Al₂O₃ content, iron-phosphate compounds are more likely to crystallize. The ability to control the level of crystallinity and the phase composition allows for the design of materials with tailored mechanical strength and thermal properties. mdpi.comnih.gov This controlled crystallization is fundamental to developing advanced glass-ceramic materials.

Refractory Materials and High-Temperature Binders

Phosphoric acid and its aluminum salts are key components in chemically bonded phosphate ceramics (CBPCs) and refractory binders. mdpi.comazom.com These binders are used to hold particulate materials (aggregates) together in monolithic refractories. azom.com When aluminum phosphate binders are mixed with refractory aggregates like alumina (B75360) and subsequently heated, they form a strong, ceramic bond that provides high mechanical strength at elevated temperatures. made-in-china.comresearchgate.net

These phosphate-bonded refractories are valued for their excellent thermal stability and resistance to thermal shock. acs.org They are used in demanding applications such as furnace linings and kilns. made-in-china.com The introduction of iron into aluminum phosphate systems can create binders suitable for use at temperatures up to 1400 °C. acs.org The setting of these binders often involves an acid-base reaction, for instance, with magnesia, which can form bonding hydrate (B1144303) phases like newberyite (MgHPO₄·3H₂O) at room temperature, before developing a ceramic bond upon firing. mdpi.comresearchgate.net

Advanced Composites (e.g., Carbon Fiber/Ceramic Composites)

Aluminum phosphate is a candidate for the matrix material in fiber-reinforced ceramic composites, including those reinforced with carbon or silicon carbide (SiC) fibers. researchgate.netgoogle.com These composites are designed for high-temperature structural applications where lightweight strength and thermal stability are critical. mdpi.com The aluminum phosphate matrix offers good chemical compatibility with various ceramic reinforcements and can be processed at relatively low temperatures, which helps to prevent thermal and chemical damage to the reinforcing fibers. researchgate.netgoogle.com

In the fabrication of carbon fiber reinforced composites, a preform of carbon fibers can be impregnated with a slurry containing aluminum phosphate. researchgate.net This is then heated to cure the matrix, creating the final composite material. researchgate.net Research has shown that such composites can exhibit excellent damping properties, behaving as viscoelastic materials. mdpi.com The development of these materials is aimed at applications like radomes and other components that require high-temperature performance and fracture resistance. researchgate.net

Role in Lithium-Ion Battery Materials (as dopant/component in LiFePO₄)

In the realm of energy storage, aluminum plays a significant role in enhancing the performance of lithium iron phosphate (LiFePO₄) batteries. wikipedia.org LiFePO₄ is a prominent cathode material known for its safety, low cost, and long cycle life. wikipedia.orgresearchgate.net However, its intrinsically low electronic and ionic conductivity can limit its performance, especially at high charge and discharge rates. researchgate.netelectrochemsci.org

To overcome this limitation, LiFePO₄ is often doped with other elements, with aluminum being a common choice. wikipedia.orgresearchgate.net Doping the LiFePO₄ structure with aluminum can have several beneficial effects:

Increased Conductivity: Aluminum doping can increase the electronic conductivity of LiFePO₄ by orders of magnitude. researchgate.net

Enhanced Ion Diffusion: Substituting aluminum onto the lithium or iron sites can alter the crystal lattice, potentially widening the channels for lithium-ion diffusion and improving rate capability. electrochemsci.org

Improved Structural Stability: Doping can lead to better capacity retention over many charge-discharge cycles. researchgate.net

The synthesis of these doped materials often involves precursors that include aluminum and phosphate sources. elsevier.es While the final product is an aluminum-doped lithium iron phosphate, the underlying chemistry involves the interaction of these key components to form the desired high-performance cathode material.

Doping Effects on Electrochemical Performance

The introduction of aluminum and iron into phosphate-based cathode materials, such as lithium iron phosphate (LFePO₄), has been a key strategy for improving electrochemical performance. Doping, which involves the intentional introduction of impurities into a material, can significantly alter its properties.

Research has shown that doping Li-rich cathode materials with iron (Fe) and aluminum (Al) can lead to improved cycling stability and reduced voltage decay. nih.gov While doping may sometimes result in a lower initial specific discharge capacity, the long-term performance and stability are often enhanced. nih.gov For instance, in one study, Li-rich materials doped with Fe and Al demonstrated better cyclability compared to their undoped counterparts. nih.gov The mechanism behind this improvement is linked to the suppression of unfavorable phase transitions during cycling. nih.gov

In 2002, research conducted at MIT revealed a significant boost in the performance of lithium batteries by doping LiFePO₄ with aluminum, niobium, and zirconium. wikipedia.org This doping was found to enhance the material's conductivity, a crucial factor for battery performance. wikipedia.org While some studies suggest that aluminum doping has no remarkable impact on the cycling stability of LiFePO₄ under certain conditions, others have found it can alleviate the Jahn-Teller effect, which can cause structural distortion, thereby enhancing stability. researchgate.netresearchgate.net

The benefits of aluminum doping extend to other types of batteries as well. In aqueous zinc-ion batteries, aluminum-doped spinel cathodes have shown enhanced structural stability, improved electrical conductivity, and mitigated electrostatic interactions between the zinc ions and the cathode, leading to better ion diffusion and high-rate performance. nih.gov Similarly, in sodium-ion batteries, aluminum doping in layered oxide cathodes has been shown to improve reversible capacity and cycling stability. researchgate.net

Table 1: Effects of Aluminum and Iron Doping on Electrode Performance

Electrode Material BaseDopant(s)Key FindingsReference(s)
Li-rich (Li₁.₂Ni₀.₁₃₃Mn₀.₅₃₄Co₀.₁₃₃O₂)Fe, AlImproved cyclability, reduced voltage fade, suppressed unfavorable phase transitions. nih.gov
Lithium Iron Phosphate (LiFePO₄)Al, Nb, ZrSubstantially improved conductivity and overall battery performance. wikipedia.org
Nickel-Manganese Layered Oxide (for Na-ion batteries)AlAlleviated Jahn-Teller effect, enhanced structural stability, improved capacity retention. researchgate.net
MgV₂O₄ Spinel (for Zn-ion batteries)AlEnhanced structural stability, improved conductivity, better ion diffusion, high capacity retention at high rates. nih.gov

Structural Stability in Electrode Materials

The incorporation of aluminum and iron into phosphate-based materials plays a critical role in enhancing their structural integrity, which is essential for the longevity and safety of electrode materials. Phosphate glasses containing both aluminum and iron (aluminum-iron-polyphosphate glasses) exhibit higher resistance to devitrification (crystallization) and greater chemical durability compared to simpler phosphate glasses. nih.gov

The addition of aluminum can create P-O-Al bonds, which increase the homogenization of the glass structure and its mechanical strength. nih.gov Both aluminum and iron ions can act as intermediates in the phosphate glass network. nih.gov Studies on iron-polyphosphate glasses show that substituting iron with aluminum leads to an increase in the polymerization of the glass network. researchgate.net This improved durability is crucial for applications like the vitrification of hazardous waste. nih.gov

In the context of battery cathodes, structural stability is paramount. Doping with aluminum has been found to effectively suppress detrimental phase transformations in layered cathode materials during charging and discharging cycles. nih.gov For example, Al-doping can inhibit the formation of a rock salt structure on the surface of cathode particles, which is associated with performance degradation. nih.gov By preventing such transitions and reducing cation mixing, the layered structure is better preserved, leading to a decrease in capacity fade and voltage decay during long-term cycling. nih.gov Research on aluminum-doped spinel cathodes for zinc-ion batteries also confirms that Al³⁺ doping helps stabilize the crystal framework, leading to robust structural integrity even under high-rate cycling conditions. nih.gov

Recycling and Recovery Processes

As batteries containing materials like aluminum-doped lithium iron phosphate reach the end of their life, efficient recycling processes are necessary to recover valuable components and prevent environmental pollution. The presence of aluminum in spent LiFePO₄ batteries presents a challenge, as it can co-precipitate with iron phosphate (FePO₄) and negatively affect the electrochemical performance of regenerated LiFePO₄. nih.gov

To address this, specific hydrometallurgical processes have been developed. One effective method involves sulfuric acid leaching followed by solvent extraction. nih.gov In this process, spent LiFePO₄/C powder containing aluminum is leached with sulfuric acid. Subsequently, a solvent extractant like Di-(2-ethylhexyl) phosphoric acid (D2EHPA) is used to selectively extract the aluminum. nih.gov This approach has demonstrated high efficiency, with over 96% of aluminum being extracted while minimizing the loss of iron. nih.gov The resulting iron phosphate is of high purity, suitable for producing new battery-grade LiFePO₄. nih.gov The extracted aluminum can be stripped from the solvent and reused, and the extractant can also be recycled. nih.gov

More general recycling methods for LiFePO₄ batteries include pyrometallurgical (fire-based) and hydrometallurgical (wet chemical) routes. lifepo4-battery.com

Pyrometallurgical Recovery : This involves high-temperature calcination to burn off organic binders and separate the electrode material from the aluminum foil. The remaining material can then be used with new raw materials to synthesize fresh lithium iron phosphate. However, this method can result in impurities and inconsistent performance in the recycled material. lifepo4-battery.com

Hydrometallurgical Recovery : This is the more common approach and involves using acid and alkali solutions (such as H₂SO₄, NaOH, and H₂O₂) to dissolve the metal ions from the spent batteries. The dissolved metals are then selectively precipitated or extracted as salts or oxides. This process is generally simpler, requires less sophisticated equipment, and is well-suited for large-scale industrial recycling. lifepo4-battery.comwikipedia.org

Table 2: Recycling and Recovery Methods for Aluminum-Containing Iron Phosphate Materials

Process NameDescriptionAdvantagesDisadvantagesReference(s)
Sulfuric Acid Leaching & Solvent Extraction A hydrometallurgical process to selectively separate aluminum from spent LiFePO₄ powder using an acid leach followed by extraction with an organic solvent (D2EHPA).High separation efficiency (>96% Al removal), produces high-purity iron phosphate, extractant is reusable.Involves the use of corrosive acids and organic solvents. nih.gov
Pyrometallurgical Recovery High-temperature process to burn off organics and separate electrode materials. The residue is then used to synthesize new material.Simple process.Can lead to impurities and unstable performance in the recycled product; long process time. lifepo4-battery.com
General Hydrometallurgical Recovery Uses acid/alkali solutions to dissolve metal ions, which are then recovered through precipitation or adsorption.Simple process, low equipment requirement, suitable for industrial scale.Uses significant amounts of chemical reagents like acids and bases. lifepo4-battery.com

Environmental Role and Remediation Research

Phosphate (B84403) Removal from Wastewater

Chemical precipitation is a primary method for removing phosphorus from wastewater to mitigate eutrophication in receiving water bodies. youtube.com This process relies on the addition of metal salts, most commonly those of aluminum and iron, to wastewater. wikipedia.orgaquasan.ca When aluminum salts like aluminum sulfate (B86663) (alum) or polyaluminum chloride, or iron salts such as ferric chloride, are introduced into the water, their respective metal ions (Al³⁺ and Fe³⁺) react with phosphate ions (PO₄³⁻) to form insoluble precipitates of aluminum phosphate (AlPO₄) and iron(III) phosphate (FePO₄). wikipedia.orgaquasan.ca These solid compounds can then be separated from the water through sedimentation or filtration, effectively removing the phosphorus. wikipedia.org

The fundamental chemical reactions are as follows:

With Aluminum: Al³⁺ + PO₄³⁻ → AlPO₄(s) aquasan.ca

With Iron: Fe³⁺ + PO₄³⁻ → FePO₄(s) aquasan.ca

The efficiency of this removal process is dependent on several factors, including the initial phosphorus concentration, the dosage of the metal salt, and the pH of the wastewater. youtube.comaquasan.ca While the stoichiometric molar ratio between the metal ion and phosphorus is 1:1, in practice, higher doses are often required because the metal ions also react with other substances in the wastewater, such as hydroxides, which consumes the coagulant. youtube.comaquasan.ca Jar testing is a common laboratory procedure used to determine the optimal coagulant dosage for a specific wastewater stream. youtube.com Studies have shown that chemical precipitation can be highly effective, with some electrochemical methods achieving over 90% phosphorus removal. researchgate.net

Table 1: Comparison of Coagulants for Chemical Phosphorus Removal

Coagulant TypeChemical FormulaTheoretical Dosage (kg metal / kg P)Common Form
Aluminum-basedAl₂(SO₄)₃0.9Alum aquasan.ca
Iron-basedFe₂(SO₄)₃1.8Ferric Sulfate aquasan.ca

This table is interactive. Click on the headers to sort.

While aluminum and iron phosphates are primarily utilized for nutrient removal, the processes in which they are formed can indirectly contribute to the removal of heavy metals from aqueous solutions. The primary mechanism is adsorption, where heavy metal ions bind to the surface of other solid particles. mdpi.com The formation of aluminum hydroxide (B78521) and iron hydroxide flocs, which occurs alongside phosphate precipitation, creates large surface areas that can adsorb heavy metal ions. aquasan.ca

Furthermore, phosphate-based materials themselves have been investigated as effective adsorbents for heavy metals. nih.gov Calcined phosphate has shown significant adsorption capacity for lead (Pb²⁺), copper (Cu²⁺), and zinc (Zn²⁺). nih.gov The mechanism can involve surface adsorption and the precipitation of new, stable metal-phosphate minerals on the adsorbent surface. nih.gov Therefore, in a wastewater treatment scenario, the newly formed aluminum and iron phosphate precipitates can act as surfaces for the adsorption or co-precipitation of heavy metals, although they are not typically added for this express purpose. The effectiveness of this process depends on various factors including pH, the specific metals present, and the composition of the adsorbent surface. mdpi.comnih.gov

Soil Chemistry and Nutrient Dynamics

In soil environments, particularly in acidic soils, the chemistry of phosphorus is intrinsically linked to the presence of aluminum and iron. researchgate.net A significant portion of soil phosphorus can be bound within iron (Fe) and aluminum (Al) oxides and hydroxides, forming compounds analogous to aluminum and iron phosphates. mdpi.com These interactions are a major factor controlling the solubility and availability of phosphorus to plants. researchgate.netresearchgate.net In subtropical forest soils, for example, which are often rich in Fe and Al oxides, a large amount of phosphorus is sequestered as secondary mineral P, reducing its bioavailability. mdpi.com

The formation of insoluble iron and aluminum phosphates is a primary mechanism of phosphorus fixation in acidic soils (pH < 7). researchgate.netyoutube.com When soluble phosphate fertilizers are applied to such soils, the phosphate ions react readily with Al³⁺ and Fe³⁺ ions present in the soil solution, converting the phosphorus into less available solid forms. researchgate.net This process significantly reduces the efficiency of phosphorus fertilization, as only a small fraction (often 10-15%) of the applied phosphorus is taken up by the crop in the year of application. youtube.com

Table 2: Factors Influencing Phosphorus Availability in Soil

FactorInfluence on Al/Fe Phosphate FormationEffect on P AvailabilitySource
Low Soil pH (<7) Increases solubility and reactivity of Al³⁺ and Fe³⁺, promoting precipitation.Decreases researchgate.netyoutube.com
High Soil pH (>7) Decreases Al³⁺ and Fe³⁺ activity; P precipitates with Calcium instead.Increases (relative to Al/Fe fixation) researchgate.net
Iron and Aluminum Oxides Provide surfaces for phosphate adsorption and precipitation.Decreases mdpi.comresearchgate.net
Organic Matter/Humic Acid Forms complexes with Al³⁺ and Fe³⁺, reducing their reaction with phosphate.Increases neliti.com

This table is interactive. Click on the headers to sort.

Electrochemical Approaches for Phosphate Removal

Electrocoagulation is an advanced wastewater treatment technology that utilizes electrochemical processes to remove pollutants, including phosphate. researchgate.netpmf.unsa.ba This method involves applying an electric current to sacrificial anodes, typically made of iron or aluminum. pmf.unsa.bacapes.gov.br The current causes the anodes to dissolve, releasing Fe³⁺ or Al³⁺ ions directly into the water. researchgate.net

These in-situ generated metal ions then react with phosphate ions to form insoluble iron phosphate and aluminum phosphate precipitates, similar to conventional chemical dosing. researchgate.netpmf.unsa.ba The process also generates hydroxyl ions at the cathode, leading to the formation of iron and aluminum hydroxides, which act as coagulants to enmesh the precipitates and other suspended solids, enhancing their removal. researchgate.net

Studies comparing iron and aluminum electrodes for electrocoagulation have found both to be highly effective, capable of achieving phosphate removal efficiencies of up to 99%. researchgate.netresearchgate.net The efficiency is influenced by parameters such as current density, initial pH, and treatment time. pmf.unsa.baresearchgate.net For instance, one study found that aluminum electrodes achieved a slightly higher removal efficiency (98.9%) compared to iron electrodes (93.5%) after 40 minutes of treatment under specific conditions. pmf.unsa.ba Another study noted that with aluminum electrodes, phosphate removal can occur through both direct precipitation and adsorption onto the metal hydroxide flocs. capes.gov.br

Future Research Directions and Emerging Areas

Development of Novel Synthesis Routes for Tailored Properties

Future research is geared towards developing synthesis methods that offer precise control over the physicochemical properties of aluminum iron phosphates, such as crystallinity, porosity, and morphology. A significant trend is the move towards more sustainable and environmentally friendly synthesis protocols.

One promising area is the advancement of "green" synthesis methods. For example, a novel approach utilizes extracts from Quercus suber (cork oak) somatic embryos, which are rich in bioactive compounds like phytic acid, to produce aluminum phosphate (B84403) nanoplates. mdpi.com This method avoids the use of harmful chemical reagents and solvents traditionally employed in nanoparticle synthesis. mdpi.com The resulting nanoplates exhibit a unique hierarchical organization and a mix of monoclinic and triclinic crystal structures, which could lead to new applications in fields requiring specific directional optical properties. mdpi.com

Another avenue of exploration involves the use of organic templates or structure-directing agents to guide the formation of specific crystalline structures. Research has shown that using organic amines in mild hydrothermal synthesis of iron phosphates can produce materials with one-dimensional chains, two-dimensional layers, and three-dimensional open framework structures. acs.org Similarly, non-aqueous mediums containing organic templates have been used to synthesize novel macroanions of aluminum phosphate, such as (Al3P4O16)3–, where both aluminum and phosphorus are tetrahedrally coordinated. rsc.org

Researchers are also investigating controlled precipitation techniques to enhance product characteristics. For instance, in the recovery of phosphorus from aqueous solutions, the oxidation rate of Fe(II) has been identified as a critical process-design parameter that significantly improves the settleability of the resulting iron phosphate precipitate. researchgate.net These novel strategies aim to produce aluminum iron phosphates with tailored properties for specific, advanced applications.

Table 1: Comparison of Novel Synthesis Routes
Synthesis RouteKey FeaturesResulting PropertiesPotential Applications
Green Synthesis (using plant extracts)Sustainable; uses bioactive compounds (e.g., phytic acid); avoids harsh chemicals. mdpi.comHierarchical nanoplates; mixed monoclinic/triclinic structures. mdpi.comOptoelectronics, advanced nanomaterials. mdpi.com
Organically Templated SynthesisUses organic amines as structure-directing agents under mild hydrothermal conditions. acs.org1D, 2D, and 3D open framework structures; novel macroanions. acs.orgrsc.orgCatalysis, separation, ion exchange. nih.gov
Controlled PrecipitationFocuses on controlling kinetic factors like oxidation rates. researchgate.netAmorphous or crystalline phases (e.g., variscite, strengite); improved settleability. researchgate.netPhosphorus recovery, environmental remediation. researchgate.net

Advanced Characterization of In Situ Reaction Mechanisms

A critical frontier in the study of aluminum iron phosphates is understanding the dynamic processes of their formation and interaction in real-time. Future research will increasingly rely on advanced in situ characterization techniques to move beyond static, ex situ analysis and capture the transient intermediates and structural evolution that occur during synthesis and catalytic reactions. researchgate.net

Techniques such as in situ Fourier-transform infrared (FT-IR) spectroscopy are vital for elucidating reaction mechanisms at the molecular level. For example, FT-IR has been used to study phosphate adsorption on crystalline gibbsite and amorphous iron-aluminum-hydroxide mixtures. nih.gov By analyzing changes in the OH stretching vibrational bands during adsorption, researchers can identify the formation of specific surface complexes, such as AlH2PO4 on aluminum hydroxide (B78521) and Fe2HPO4 on iron hydroxides. nih.gov This provides direct evidence of the binding mechanisms, including the formation of inner-sphere and outer-sphere complexes. nih.gov

The challenge lies in applying these techniques under actual reaction conditions, which may involve high temperatures, pressures, or specific atmospheric environments. researchgate.net Developing in situ characterization methods is essential for bridging the knowledge gap between the structure of a material and its activity under operational conditions. researchgate.net This deeper understanding is crucial for the rational design of more efficient catalysts and materials by allowing for the precise identification of active sites and reaction intermediates. researchgate.net Future work will focus on integrating a suite of in situ techniques, including transmission electron microscopy (TEM), X-ray absorption spectroscopy (XAS), and surface-enhanced Raman spectroscopy, to obtain a comprehensive picture of the reaction dynamics. researchgate.net

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental analysis represents a powerful approach for accelerating the discovery and optimization of aluminum iron phosphate materials. Future research will increasingly integrate these methodologies to gain deeper insights into material properties and behavior from the atomic to the macroscopic scale.

Computational methods, particularly those based on density functional theory (DFT), are instrumental in predicting and interpreting experimental data. For instance, DFT calculations can generate theoretical infrared (IR) and Raman spectra of different aluminum-phosphate compounds with considerable precision. nih.gov Comparing these theoretical spectra with experimental results allows for the definitive assignment of characteristic spectral bands to specific vibration modes, such as those from P–O–P and P–O bonds within [PO4] tetrahedrons. nih.gov This integrated approach has been used to differentiate between various polymorphic forms of aluminum phosphates, which is crucial for quality control and understanding structure-property relationships. nih.gov

Exploration of New Catalytic Applications

While aluminum phosphates are known components in catalysis, future research is aimed at uncovering novel catalytic applications, particularly in sustainable chemistry and energy. nih.govrice.edu The unique surface properties and structural versatility of aluminum iron phosphates make them promising candidates for a range of chemical transformations.

One emerging area is their use in the conversion of biomass-derived platforms into valuable fuels and chemicals. Aluminum phosphate has been investigated as a catalyst in the catalytic transfer hydrogenation (CTH) of furfural to furfuryl alcohol, a key process in biorefining. acs.org Research has shown that modifying aluminum phosphate with alkali earth metals can create new basic sites that work in conjunction with the material's inherent acidic sites to enhance catalytic activity. acs.org

Furthermore, the plasmonic properties of aluminum nanoparticles, which are always coated with an oxide layer, are being explored for light-driven reactions. rice.edu By annealing these nanoparticles in different gas atmospheres, the structure of the surface alumina (B75360) layer can be modified, thereby tuning the catalytic properties. rice.edu This has shown potential for light-driven carbon dioxide reduction, which could be instrumental in producing sustainable fuels. rice.edu The ability to tailor the surface of these nanoparticles opens up possibilities for designing highly efficient and selective photocatalysts. rice.edu

Table 2: Emerging Catalytic Applications
Application AreaCatalyst SystemReactionSignificance
Biomass ConversionAlkali earth metal-loaded Aluminum PhosphateCatalytic Transfer Hydrogenation of furfural. acs.orgProduction of biofuels and green chemicals. acs.org
Sustainable Fuel ProductionSurface-modified Aluminum NanoparticlesLight-driven Carbon Dioxide reduction. rice.eduConversion of CO2 into valuable fuels. rice.edu
General CatalysisAluminum Phosphate Molecular Sieves (AlPO)Separation and ion exchange processes. nih.govWide applications in the chemical industry. nih.gov

Innovations in Environmental Remediation Technologies

Phosphoric acid, aluminium iron salts are poised to play a significant role in the development of innovative technologies for environmental remediation, particularly for water and soil treatment. Future research is focused on enhancing their efficiency and expanding their application to a wider range of contaminants.

A key application is the removal of excess phosphorus from water bodies to combat eutrophication. Studies have shown that adding iron and aluminum salts, such as FeCl3, AlCl3, and their polymeric forms, to wetland sediments significantly enhances their phosphorus sorption capacities. nih.gov Polymeric forms like poly ferric chloride (poly FeCl3) have been found to be particularly effective. nih.gov Another approach is electrocoagulation, where aluminum and iron electrodes are used to remove phosphate from wastewater. researchgate.netmdpi.com Research indicates that aluminum electrodes can achieve very high removal efficiencies. researchgate.net Future work will likely focus on optimizing these processes and exploring synergistic effects in combined metal systems, such as Al/Fe electrode combinations. mdpi.com

In soil remediation, these compounds are used for the in situ chemical stabilization of heavy metals. nih.gov Amendments containing phosphates and iron oxides can reduce the mobility and bioavailability of contaminants like lead, cadmium, and arsenic by promoting sorption, complexation, and precipitation. nih.gov An emerging and related technology is nanoremediation, which utilizes nanoparticles like zero-valent iron (ZVI) to degrade or immobilize a wide range of soil contaminants. The high surface area of nanoparticles allows for more efficient interaction with pollutants. Future research will aim to develop more effective and scalable remediation techniques, potentially combining these materials with other green technologies like phytoremediation. nih.gov

Multiscale Modeling of Aluminum Iron Phosphate Systems

To fully understand and predict the behavior of complex aluminum iron phosphate systems, future research will increasingly employ multiscale modeling. This computational approach bridges different length and time scales, from atomic interactions to macroscopic process behavior, providing a holistic view of the material. researchgate.net

At the microscale, models can simulate the formation of microstructures, such as the growth of different crystalline phases or the interaction between particles. researchgate.net For example, in aluminum alloys containing iron, microscale models can predict the formation of Fe-rich intermetallic phases and their influence on material properties. researchgate.net These models solve multicomponent diffusion equations and can account for factors like anisotropic interfacial energy. researchgate.net

These microscale models can then be integrated into larger, macroscale simulations, such as those using finite element packages, to create a coupled multiscale model. researchgate.netresearchgate.net This allows researchers to predict how macroscopic casting conditions or reactor design will influence the final microstructure and performance of the material. researchgate.netresearchgate.net Such models have been applied to simulate the properties of aluminum foams and the design of complex chemical reactors. researchgate.netmdpi.com For aluminum iron phosphate systems, this approach could be used to design synthesis processes that yield specific particle morphologies or to simulate the performance of these materials in catalytic reactors or environmental remediation systems. The development of these sophisticated models will be crucial for the efficient design and optimization of processes involving aluminum iron phosphate. researchgate.net

Q & A

Q. What experimental approaches are recommended for separating aluminum from phosphoric acid solutions in wastewater-derived systems?

Solvent extraction using di-2-ethylhexyl phosphoric acid (DEHPA) is a validated method, optimized via response surface methodology (RSM). Critical parameters include pH (optimal range: 2.5–3.0), DEHPA concentration (0.3–0.6 M), and aqueous-to-organic (AO) phase ratio (1:2–1:6). This approach achieves >99% aluminum extraction efficiency in multi-stage setups .

Q. What stripping agents are optimal for recovering aluminum from DEHPA-loaded organic phases?

Sulfuric acid (0.9 M) is effective for stripping aluminum, achieving 88% efficiency in a single stage. For complete recovery, two stages are required at an AO ratio of 1:2. The resulting aluminum sulfate can be reused in wastewater phosphorus precipitation .

Q. What analytical techniques ensure accurate quantification of aluminum in phosphoric acid matrices during solvent extraction?

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) with wavelength calibration at 396.153 nm and standards (5–50 mg/L) is recommended. Method detection limits follow EPA guidelines, ensuring precision in complex matrices .

Advanced Research Questions

Q. How can response surface methodology (RSM) statistically optimize aluminum extraction efficiency in phosphoric acid systems?

Central Composite Face-Centered (CCF) designs with three variables (pH, DEHPA concentration, AO ratio) and six center points are used. Regression models (e.g., quadratic polynomial) predict extraction efficiency (95% confidence intervals). Validation tests confirm model accuracy (±5% error tolerance) .

Q. What discrepancies exist between DEHPA-based aluminum extraction and prior studies (e.g., Mohapatra et al.), and how can they be resolved?

Mohapatra et al. (2007) reported single-stage stripping with 1 M H₂SO₄, but discrepancies arise due to differences in impurity profiles (Fe, Ca, Mg) and solution pH. Adjusting DEHPA concentration (0.6 M vs. 0.3 M) and AO ratios (1:2 vs. 1:1) resolves competing ion interference .

Q. How do competing metal ions (Fe, Ca, Mg) influence aluminum extraction efficiency, and what mitigation strategies exist?

Fe³⁺ and Ca²⁺ compete with Al³⁺ in cation exchange reactions. Pretreatment (e.g., ion exchange resins) or chelating agents can reduce interference. Adjusting pH to ≤2.5 minimizes precipitation of competing metal phosphates .

Q. What thermodynamic principles govern the distribution ratio (D) of aluminum in DEHPA-based systems?

The distribution ratio (D = Cₒᵣg/Cₐq) depends on DEHPA concentration and pH. Slope analysis of log D vs. pH (slope ≈ 3) confirms three protons released per Al³⁺ extracted. Reaction stoichiometry aligns with the equation:

Al3++3(HR)2AlR3(HR)3+3H+\text{Al}^{3+} + 3(\text{HR})_2 \rightarrow \text{AlR}_3(\text{HR})_3 + 3\text{H}^+

where HR represents DEHPA .

Q. How does crud phase formation impact aluminum recovery, and what operational adjustments prevent it?

Crud (emulsions or precipitates) forms due to Al-DEHPA complexes or impurities. Mitigation includes optimizing AO ratios (e.g., 1:4) or pretreating the aqueous phase to reduce competing ions. McCabe-Thiele diagrams guide stage adjustments to avoid crud .

Methodological Notes

  • Experimental Design : Use Minitab 18 or similar software for RSM and residual analysis. Include triplicate runs to ensure reproducibility .
  • Scaling Considerations : Pilot-scale tests (e.g., RAVITA™ process) validate lab results for industrial applicability, focusing on closed-loop aluminum recycling .

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